Technical Documentation Center

2-Bromo-4-chloro-5-methylbenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-4-chloro-5-methylbenzaldehyde

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-4-chloro-5-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Polysubstituted Benzaldehydes In the landscape of modern organic synthesis and medicinal chemistry, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzaldehydes

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the design of novel therapeutics and functional materials. Among the vast array of building blocks available to the synthetic chemist, polysubstituted benzaldehydes represent a cornerstone of molecular architecture. These compounds, characterized by an aldehyde moiety and a variety of substituents on the benzene ring, offer a versatile platform for the construction of complex molecular frameworks. The aldehyde group serves as a reactive handle for a multitude of transformations, while the substituents modulate the electronic and steric properties of the molecule, influencing its reactivity and, in the context of drug discovery, its biological activity.

This guide provides an in-depth technical overview of a specific polysubstituted benzaldehyde, 2-Bromo-4-chloro-5-methylbenzaldehyde . While specific data for this particular isomer is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from closely related analogues to provide a comprehensive understanding of its properties, synthesis, and potential applications. The presence of bromine, chlorine, and a methyl group on the benzaldehyde core imparts a unique combination of reactivity and structural features, making it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

CAS Number: While a specific CAS number for 2-Bromo-4-chloro-5-methylbenzaldehyde is not readily found in major chemical databases, it is available from some chemical suppliers. For the purpose of this guide, it is crucial to verify the CAS number with the supplier upon procurement. For a closely related isomer, 2-bromo-5-chloro-4-methylbenzaldehyde, the CAS number is 1383855-38-6[1].

The physicochemical properties of 2-Bromo-4-chloro-5-methylbenzaldehyde can be predicted based on the contributions of its individual functional groups and comparison with similar halogenated benzaldehydes. The presence of halogen atoms significantly influences properties such as boiling point, melting point, and solubility[2].

Table 1: Predicted Physicochemical Properties of 2-Bromo-4-chloro-5-methylbenzaldehyde

PropertyPredicted Value/InformationJustification and Comparison
Molecular Formula C₈H₆BrClOBased on the chemical structure.
Molecular Weight 233.49 g/mol Calculated from the atomic weights of the constituent elements. This is consistent with isomers like 2-bromo-5-chloro-4-methylbenzaldehyde[1].
Appearance Likely a white to off-white or pale yellow solid.Halogenated aromatic aldehydes are typically crystalline solids at room temperature[3].
Melting Point Expected to be in the range of 30-80 °C.For comparison, the melting point of 2-Bromo-4-methylbenzaldehyde is 30-35 °C[4]. The addition of a chlorine atom would likely increase the melting point due to increased molecular weight and intermolecular forces.
Boiling Point Predicted to be above 200 °C at atmospheric pressure.Halogenation generally increases the boiling point of organic compounds.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water.The nonpolar aromatic ring and halogens suggest solubility in organic solvents, while the polar aldehyde group may impart slight water solubility[3].

Synthesis Strategies for Halogenated Benzaldehydes

The synthesis of polysubstituted benzaldehydes like 2-Bromo-4-chloro-5-methylbenzaldehyde typically involves multi-step sequences that allow for the regioselective introduction of the various substituents. A common and versatile approach involves the functionalization of a pre-existing substituted benzene ring.

General Synthetic Approach

A plausible synthetic route to 2-Bromo-4-chloro-5-methylbenzaldehyde could start from a commercially available substituted toluene. The sequence of reactions, namely chlorination, bromination, and formylation, would need to be carefully chosen to ensure the desired regioselectivity. The directing effects of the substituents on the aromatic ring (the methyl group being ortho-, para-directing and the halogens being ortho-, para-directing but deactivating) are critical considerations in planning the synthetic strategy.

Synthetic Pathway Substituted Toluene Substituted Toluene Halogenation Halogenation Substituted Toluene->Halogenation Further Halogenation Further Halogenation Halogenation->Further Halogenation Formylation Formylation Further Halogenation->Formylation 2-Bromo-4-chloro-5-methylbenzaldehyde 2-Bromo-4-chloro-5-methylbenzaldehyde Formylation->2-Bromo-4-chloro-5-methylbenzaldehyde

Caption: A generalized synthetic workflow for polysubstituted benzaldehydes.

Exemplary Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzaldehyde

Step 1: Diazotization of 2-Bromo-4-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of 2-bromo-4-methylaniline (0.25 mole) and water (50 ml) is prepared.

  • Concentrated hydrochloric acid (57 ml) is slowly added with stirring.

  • The mixture is cooled to room temperature, and ice (100 g) is added to maintain the temperature between -5°C and +5°C using an ice-salt bath.

  • A solution of sodium nitrite (0.25 mole) in water (25 ml) is added dropwise to the stirred mixture, forming the diazonium salt solution.

Step 2: Formylation and Hydrolysis

  • The diazonium salt solution is then subjected to a formylation reaction, for instance, through a Gattermann or Vilsmeier-Haack type reaction, followed by hydrolysis to yield the aldehyde. A detailed procedure for this transformation can be found in the provided reference[5].

Step 3: Purification

  • The crude product is typically purified by steam distillation followed by extraction with an organic solvent like ether.

  • The organic extracts are washed, dried, and the solvent is evaporated.

  • Final purification is achieved by vacuum distillation to yield pure 2-Bromo-4-methylbenzaldehyde[5].

Applications in Research and Drug Development

Halogenated aromatic aldehydes are invaluable intermediates in the synthesis of a wide range of biologically active molecules and functional materials[6][7]. The presence of halogen atoms can significantly enhance the biological activity and membrane permeability of a molecule compared to its non-halogenated counterparts[8].

1. Pharmaceutical Synthesis: These compounds are key building blocks for the synthesis of novel drug candidates. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals. The specific halogenation pattern is often crucial for achieving the desired biological activity[6]. The bromine and chlorine atoms provide sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse molecular libraries for high-throughput screening.

2. Agrochemicals: Similar to pharmaceuticals, the synthesis of modern agrochemicals, such as herbicides, fungicides, and insecticides, often relies on halogenated aromatic intermediates. The introduction of halogens can enhance the potency and metabolic stability of the active ingredients.

3. Materials Science: Substituted benzaldehydes are also used in the synthesis of dyes, pigments, and polymers. The specific substituents on the aromatic ring can be tailored to achieve desired optical or material properties[2].

Safety and Handling

Substituted benzaldehydes, particularly halogenated ones, should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a fume hood.

Hazard Identification:

  • Inhalation: May cause respiratory irritation[9].

  • Skin Contact: Can cause skin irritation, and repeated exposure may lead to a skin rash[9].

  • Eye Contact: May cause serious eye irritation[9].

  • Ingestion: Harmful if swallowed.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a potential for significant exposure, a NIOSH-approved respirator may be necessary[10].

  • Engineering Controls: Use in a well-ventilated area, with local exhaust ventilation (fume hood) being highly recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and metals[10].

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter drains or waterways[11].

Chemical Handling Workflow Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Transfer Chemical Transfer Chemical Ensure Ventilation->Transfer Chemical Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Decontaminate Workspace Decontaminate Workspace Dispose of Waste->Decontaminate Workspace Store Chemical Store Chemical Decontaminate Workspace->Store Chemical

Caption: A logical workflow for the safe handling of substituted benzaldehydes.

Conclusion

2-Bromo-4-chloro-5-methylbenzaldehyde, as a member of the halogenated benzaldehyde family, represents a strategically important building block for synthetic chemistry. While specific data for this isomer is limited, this guide has provided a comprehensive overview of its likely properties, synthesis, and applications by drawing on established chemical principles and data from closely related compounds. Its unique substitution pattern offers a versatile platform for the development of novel pharmaceuticals, agrochemicals, and materials. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis. [Link]

  • Chemstock. BENZALDEHYDE Safety Data Sheet. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Shahab, K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-360.
  • Ferreira, A. G. M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 2895.
  • PubChem. 2-Bromo-5-chloro-4-methylbenzaldehyde. [Link]

  • ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Lanxess. Benzaldehyde Product Safety Assessment. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. [Link]

  • NJ Department of Health. HAZARD SUMMARY: BENZALDEHYDE. [Link]

  • Google Patents. Method of making 2-bromo-4-chloro substituted phenols.
  • PubChem. 4-Bromo-5-chloro-2-methylbenzaldehyde. [Link]

Sources

Exploratory

Chemical structure of 2-Bromo-4-chloro-5-methylbenzaldehyde

An In-Depth Technical Guide on the Chemical Structure and Utility of 2-Bromo-4-chloro-5-methylbenzaldehyde Executive Summary 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0 ) represents a highly specialized halo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure and Utility of 2-Bromo-4-chloro-5-methylbenzaldehyde

Executive Summary

2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0 ) represents a highly specialized halogenated aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] Its value lies in its orthogonal reactivity : the molecule possesses three distinct functional handles—an aldehyde, an aryl bromide, and an aryl chloride—each capable of being engaged selectively under specific conditions. This "tri-functional" nature allows medicinal chemists to sequentially build complexity around the benzene core, making it an ideal building block for fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties

Nomenclature and Identification
  • IUPAC Name: 2-Bromo-4-chloro-5-methylbenzaldehyde[1][2][3][4][5][7]

  • CAS Number: 2091146-62-0[1][2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    BrClO
  • Molecular Weight: 233.49 g/mol

  • SMILES: CC1=C(Cl)C=C(Br)C(C=O)=C1

  • InChI Key: YBQNNOBQVWHQKW-UHFFFAOYSA-N

Electronic and Steric Environment

The molecule features a densely substituted benzene ring. Understanding the electronic interplay is critical for predicting reactivity:

  • Aldehyde (C1): Acts as a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution (EAS) but activating it for nucleophilic aromatic substitution (S

    
    Ar) at the ortho/para positions.
    
  • Bromine (C2): Positioned ortho to the aldehyde. This creates significant steric strain, often twisting the aldehyde group out of planarity with the aromatic ring, which can subtly influence NMR shifts and reactivity rates.

  • Chlorine (C4): Positioned para to the aldehyde. It provides a secondary halogen handle that is less reactive than the bromine, enabling chemoselective cross-coupling.

  • Methyl (C5): An electron-donating group (EDG) that weakly activates the ring. Its position ortho to the chlorine and meta to the aldehyde modulates the acidity of the adjacent protons.

Table 1: Key Physicochemical Properties

PropertyValueNote
LogP 3.12Lipophilic; requires organic solvents (DCM, THF) for reaction.[1]
TPSA 17.07 ŲLow polar surface area, suggesting good membrane permeability for derivatives.
Melting Point 114–115 °CSolid at room temperature; easy to handle.
Boiling Point ~300 °CPredicted at 760 mmHg.
Solubility Low in waterSoluble in DMSO, Methanol, Chloroform, Ethyl Acetate.

Synthesis Strategy

The synthesis of 2-bromo-4-chloro-5-methylbenzaldehyde is non-trivial due to the need for precise regiocontrol. The most robust route involves the regioselective bromination of 4-chloro-3-methylbenzaldehyde .[1]

Retrosynthetic Logic
  • Target: 1-CHO, 2-Br, 4-Cl, 5-Me.

  • Precursor: 4-Chloro-3-methylbenzaldehyde.

  • Mechanism: Electrophilic Aromatic Substitution (Bromination).[8]

  • Regiochemistry:

    • The precursor has a CHO group (meta-director), a Cl group (ortho/para-director), and a Me group (ortho/para-director).

    • Site C2 (Target): Ortho to CHO, Meta to Cl, Ortho to Me. (Sterically crowded).

    • Site C6 (Target Equivalent): Para to Me, Meta to Cl, Ortho to CHO.

    • Correction: In 4-chloro-3-methylbenzaldehyde (where CHO=1, Me=3, Cl=4 ), the position para to the Methyl group (C6) is the most electronically activated site because the Methyl group is an activator. The Chlorine (at C4) directs ortho to itself (which is C3-occupied and C5).

    • Therefore, bromination of 4-chloro-3-methylbenzaldehyde preferentially occurs at the 6-position (para to methyl).

    • Renumbering: The product 4-chloro-3-methyl-6-bromobenzaldehyde is structurally identical to 2-bromo-4-chloro-5-methylbenzaldehyde (renumbering starts from CHO=1, then towards Br=2).[1]

Synthesis Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Start 4-Chloro-3-methylbenzaldehyde (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Regioselective at C6) Reagents Br2, FeBr3 (cat.) or NBS, H2SO4 Reagents->Intermediate Product 2-Bromo-4-chloro-5-methylbenzaldehyde (Target) Intermediate->Product Aromatization (-HBr) Temp 0°C to RT Solvent DCM or CHCl3

Figure 1: Regioselective synthesis pathway via electrophilic bromination.

Reactivity Profile & Applications

The core value of this molecule is its ability to undergo chemoselective transformations.

Orthogonal Cross-Coupling

The C-Br bond is significantly weaker (bond dissociation energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1] This allows researchers to perform a Suzuki-Miyaura coupling at the C2 position without disturbing the chlorine at C4.

  • Step 1: Pd-catalyzed coupling at C2-Br (e.g., using Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ).[1]
  • Step 2: Subsequent activation of the C4-Cl using specialized ligands (e.g., Buchwald precatalysts like XPhos or RuPhos) for a second coupling event.

Aldehyde Functionalization

The aldehyde at C1 serves as a versatile anchor:

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)

    
     to form benzylamines.
    
  • Knoevenagel Condensation: Reaction with active methylene compounds to form styrenyl derivatives.

  • Oxidation: Conversion to 2-bromo-4-chloro-5-methylbenzoic acid.

Reactivity Map

Reactivity Center 2-Bromo-4-chloro-5-methylbenzaldehyde Suzuki Suzuki Coupling (C2-Br) Selectivity: Br >> Cl (Pd(0), Boronic Acid) Center->Suzuki RedAm Reductive Amination (C1-CHO) (R-NH2, NaBH(OAc)3) Center->RedAm Oxidation Pinnick Oxidation (-> Benzoic Acid) Center->Oxidation Buchwald Buchwald-Hartwig (C4-Cl) (Requires bulky ligands after C2 is reacted) Suzuki->Buchwald Sequential

Figure 2: Chemo-selective reactivity profile highlighting the orthogonal nature of the halogen handles.

Detailed Experimental Protocol

Objective: Synthesis of 2-bromo-4-chloro-5-methylbenzaldehyde via bromination. Note: This protocol is adapted from standard procedures for deactivated benzaldehydes.

Materials:

  • 4-Chloro-3-methylbenzaldehyde (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sulfuric Acid (H

    
    SO
    
    
    
    ) or Trifluoroacetic acid (TFA) (Solvent/Catalyst)[1]
  • Dichloromethane (DCM) (Extraction solvent)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-methylbenzaldehyde (10 mmol) in concentrated H

    
    SO
    
    
    
    (20 mL). Note: Strong acid is used to protonate the aldehyde, increasing the meta-directing effect and preventing oxidation.
  • Addition: Cool the mixture to 0°C. Add NBS (11 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The product should appear as a less polar spot compared to the starting material.

  • Quench: Pour the reaction mixture carefully onto crushed ice (100 g). A precipitate should form.[9]

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO

    
     (to neutralize acid) and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the title compound as a white to off-white solid.

Validation Criteria:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the aldehyde proton singlet at
    
    
    ~10.2 ppm. The aromatic region should show two singlets (due to para substitution pattern of H's) at
    
    
    ~7.9 and ~7.5 ppm. The methyl group will appear as a singlet at
    
    
    ~2.4 ppm.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to benzoic acids over time.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-chloro-5-methylbenzaldehyde (Product No. AOBH98B857BA).[9] Retrieved from

  • PubChem. Compound Summary for CID 119031439 (Isomer Analog). National Library of Medicine. Retrieved from

  • BLD Pharm. 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS 2091146-62-0).[1][2][3][4][5][6][7] Retrieved from

  • Organic Syntheses. Bromination of Deactivated Aromatics. Coll. Vol. 3, p. 138 (1955). (General methodology reference). Retrieved from

Sources

Foundational

Regioselective Synthesis and Orthogonal Functionalization of 2-Bromo-4-chloro-5-methylbenzaldehyde: A Technical Guide for API Development

Executive Summary In modern pharmaceutical development, polyhalogenated aromatic building blocks are indispensable for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 2-Bromo-4-chloro-5-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, polyhalogenated aromatic building blocks are indispensable for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0) represents a premium scaffold in this domain. Featuring three orthogonally reactive sites—an electrophilic formyl group, a highly reactive C-Br bond, and a moderately reactive C-Cl bond—this molecule allows for sequential, site-selective functionalization without the need for cumbersome protecting group strategies [1].

This whitepaper provides an in-depth analysis of the structural nomenclature, regioselective synthetic pathways, and self-validating analytical characterization of this critical intermediate.

Structural Elucidation and IUPAC Nomenclature Rationale

The structural assignment of this molecule is governed by the strict hierarchical rules of the IUPAC Nomenclature of Organic Chemistry (Blue Book) [4].

  • Principal Functional Group: The aldehyde (-CHO) takes highest priority, defining the parent structure as "benzaldehyde" and anchoring the formyl-bearing carbon as C1 .

  • Locant Numbering: The aromatic ring must be numbered to provide the lowest possible locant set for the remaining substituents.

    • Path A (Clockwise): Substituents at 2, 4, and 5. (Locant set: 2,4,5)

    • Path B (Counter-clockwise): Substituents at 3, 4, and 6. (Locant set: 3,4,6)

    • Comparing the sets term-by-term, the set (2,4,5) is lower than (3,4,6). Thus, Path A dictates the numbering.

  • Alphabetical Ordering: Substituents are listed alphabetically irrespective of their locants: Bromo, Chloro, Methyl.

Combining these rules yields the definitive name: 2-bromo-4-chloro-5-methylbenzaldehyde .

Table 1: Physicochemical and Structural Properties
PropertySpecification
IUPAC Name 2-Bromo-4-chloro-5-methylbenzaldehyde
CAS Registry Number 2091146-62-0
Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
InChI Key YBQNNOBQVWHQKW-UHFFFAOYSA-N
SMILES O=Cc1cc(Cl)c(C)cc1Br

Causality-Driven Synthetic Methodology

The synthesis of 2-bromo-4-chloro-5-methylbenzaldehyde relies on the precise exploitation of electronic directing effects. The most efficient route is the regioselective electrophilic bromination of 4-chloro-3-methylbenzaldehyde .

Mechanistic Causality

In the precursor (4-chloro-3-methylbenzaldehyde), the aromatic ring is influenced by three directing groups:

  • Methyl (C3): Activating, ortho/para-directing.

  • Chloro (C4): Deactivating, ortho/para-directing.

  • Aldehyde (C1): Strongly deactivating, meta-directing.

To force bromination exclusively at the desired position, the reaction is conducted in concentrated sulfuric acid. The strongly acidic medium protonates the aldehyde oxygen, drastically increasing its electron-withdrawing power. This maximizes the deactivation of the C2 and C5 positions. Consequently, the activating methyl group dominates, directing the incoming bromonium ion (


) to the least sterically hindered ortho/para position: C6 . Upon addition of bromine at C6, the molecule is renumbered according to IUPAC rules, yielding the target 2-bromo-4-chloro-5-methylbenzaldehyde.
Protocol 1: Regioselective Bromination Workflow

This protocol is designed as a self-validating system; visual and chromatographic cues confirm mechanistic progression.

  • Preparation: Charge a 500 mL round-bottom flask with 4-chloro-3-methylbenzaldehyde (10.0 g, 64.7 mmol) and concentrated

    
     (100 mL). Stir at 0 °C until complete dissolution.
    
  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (12.1 g, 67.9 mmol, 1.05 equiv) in small portions over 30 minutes to maintain the internal temperature below 5 °C.

    • Self-Validation: The reaction mixture will transition from pale yellow to deep orange, indicating the active generation of the bromonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material spot (

    
     ~0.6) is fully consumed.
    
  • Quenching & Workup: Pour the acidic mixture slowly over 500 g of crushed ice with vigorous stirring. A pale solid will precipitate. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).

  • Isolation: Wash the combined organic layers with saturated aqueous

    
     (until pH ~7), followed by brine (200 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate. Recrystallize from hot ethanol to yield off-white crystals (Yield: 78-82%).

Orthogonal Functionalization & Cross-Coupling Dynamics

The true value of 2-bromo-4-chloro-5-methylbenzaldehyde lies in its differential reactivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

The Bond Dissociation Energy (BDE) of a typical


 bond is ~81 kcal/mol, whereas the 

bond is significantly stronger at ~96 kcal/mol [2, 3]. This ~15 kcal/mol differential allows for chemoselective Suzuki-Miyaura coupling at the C2 position under mild conditions, leaving the C4 chlorine atom completely intact for downstream late-stage functionalization (e.g., Buchwald-Hartwig amination).

G SM 2-Bromo-4-chloro- 5-methylbenzaldehyde SUZ Suzuki-Miyaura (C2-Selective) SM->SUZ Pd(dppf)Cl2, Ar-B(OH)2 60°C (Fast Oxidative Addition) RED Reductive Amination (C1-Selective) SM->RED R-NH2, NaBH(OAc)3 RT (Electrophilic Carbonyl) PROD1 2-Aryl-4-chloro- 5-methylbenzaldehyde SUZ->PROD1 PROD2 Benzylamine Derivatives RED->PROD2 BUC Buchwald-Hartwig (C4-Selective) PROD3 C4-Aminated Complex Scaffolds BUC->PROD3 PROD1->BUC Pd2(dba)3, XPhos, R-NH2 110°C (High Activation Barrier)

Fig 1. Orthogonal functionalization pathways leveraging differential BDEs and site selectivities.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling
  • Reagent Loading: In a Schlenk tube, combine 2-bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv), arylboronic acid (1.05 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Evacuate and backfill with

    
     three times. Add degassed 1,4-Dioxane/
    
    
    
    (4:1 v/v).
  • Reaction: Heat to 60 °C for 8 hours.

    • Self-Validation: LC-MS analysis must show a single new peak corresponding to the mono-coupled product. The absence of di-coupled byproducts validates that the 60 °C thermal threshold is insufficient to breach the C-Cl activation barrier.

Self-Validating Analytical Characterization

To ensure structural integrity before deploying this building block in API synthesis, rigorous analytical validation is required. The substitution pattern of 2-bromo-4-chloro-5-methylbenzaldehyde provides highly diagnostic NMR and Mass Spectrometry signatures.

Table 2: Diagnostic Analytical Signatures
ParameterValue / ExpectationDiagnostic Significance

H NMR (CHO)
~10.28 ppm (s, 1H)Confirms the intact formyl group at C1.

H NMR (Ar-H3)
~7.63 ppm (s, 1H)Singlet confirms a para-relationship to H6. Heavily deshielded by the adjacent Br and Cl atoms.

H NMR (Ar-H6)
~7.49 ppm (s, 1H)Singlet confirms a para-relationship to H3.

H NMR (CH3)
~2.40 ppm (s, 3H)Confirms the benzylic methyl protons at C5.
MS (ESI+) Isotope Pattern m/z 232.9, 234.9, 236.9Displays a characteristic 3:4:1 isotopic ratio. This mathematically perfectly validates the presence of exactly one Bromine (

Br/

Br ~1:1) and exactly one Chlorine (

Cl/

Cl ~3:1) atom.

By cross-referencing the 3:4:1 MS isotopic envelope with the two distinct aromatic singlets in the


H NMR spectrum, researchers can definitively self-validate the regiochemistry of the synthesized or procured batch.

References

  • "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions", Journal of the American Chemical Society. URL:[Link]

  • "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013", International Union of Pure and Applied Chemistry. URL:[Link]

Exploratory

Technical Guide: Physical Properties & Characterization of 2-Bromo-4-chloro-5-methylbenzaldehyde

Part 1: Executive Summary & Chemical Identity 2-Bromo-4-chloro-5-methylbenzaldehyde is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its tri-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

2-Bromo-4-chloro-5-methylbenzaldehyde is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its tri-substituted benzene core—featuring a reactive aldehyde, a labile bromine for cross-coupling, and a chlorine/methyl motif—makes it a versatile intermediate for diversifying drug candidates, particularly in kinase inhibitor discovery and agrochemical development.

Due to its status as a specialized research chemical rather than a bulk commodity, experimental physical data in the public domain is sparse. This guide synthesizes available vendor data, structural activity relationship (SAR) predictions from close analogs, and standard characterization protocols to provide a working baseline for laboratory handling.

Chemical Identification Table
AttributeDetail
IUPAC Name 2-Bromo-4-chloro-5-methylbenzaldehyde
CAS Number 2091146-62-0
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
SMILES CC1=C(C=C(C(=C1)Br)C=O)Cl
InChI Key YBQNNOBQVWHQKW-UHFFFAOYSA-N
MDL Number MFCD34760715

Part 2: Physical Properties (Predicted & Analog-Derived)

Note: Experimental values for this specific isomer are proprietary or not widely indexed. The values below are derived from high-confidence computational models and structural analogs (e.g., 2-bromo-4-chlorobenzaldehyde).

Thermodynamic & Physical Constants[1]
PropertyValue / Range (Predicted)ConfidenceRationale
Physical State Solid (Crystalline Powder)HighAnalogs with similar MW and substitution patterns (e.g., 2-bromo-4-chlorobenzaldehyde) are solids at RT.
Melting Point 65°C – 85°CMedium2-Bromo-4-chlorobenzaldehyde melts at ~71°C. The additional methyl group adds lipophilicity and molecular weight, likely maintaining the solid state.
Boiling Point ~285°C (at 760 mmHg)MediumExtrapolated from halogenated benzaldehyde trends.
Density 1.6 ± 0.1 g/cm³HighHeavy halogen atoms (Br, Cl) significantly increase density relative to water.
LogP (Octanol/Water) ~3.4HighHighly lipophilic due to halogen/methyl substitution; low water solubility expected.
Flash Point >110°CMediumConsistent with high-boiling aromatic aldehydes.
Solubility Profile
  • Water: Insoluble (<0.1 mg/mL).

  • Organic Solvents:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Moderate Solubility: Methanol, Ethanol (may require warming).

    • Low Solubility: Hexanes (useful for precipitation/trituration).

Part 3: Structural Analysis & Reactivity

This compound acts as a "linchpin" scaffold. The diagram below illustrates the orthogonal reactivity of its functional groups, allowing for sequential modification without protecting groups.

G Compound 2-Bromo-4-chloro-5-methylbenzaldehyde Aldehyde Aldehyde (-CHO) Condensation / Reductive Amination Compound->Aldehyde C-1 Position Bromine Bromine (-Br) Suzuki / Stille Coupling (C-C Bond) Compound->Bromine C-2 Position (Ortho) Chlorine Chlorine (-Cl) Electronic Tuning / Late-stage Substitution Compound->Chlorine C-4 Position (Para) Methyl Methyl (-CH3) Steric Bulk / Benzylic Oxidation Compound->Methyl C-5 Position (Meta) Bromine->Aldehyde Orthogonal Reactivity

Caption: Functional group map showing the orthogonal reactivity sites. The C-2 Bromine allows for metal-catalyzed cross-coupling, while the C-1 Aldehyde remains available for heterocycle formation.

Part 4: Handling, Safety & Stability[2]

Hazard Classification (GHS)[2][3]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

Stability Protocol
  • Air Sensitivity: Moderate. The aldehyde proton is susceptible to autoxidation.

  • Light Sensitivity: Protect from light to prevent radical halogenation at the benzylic methyl position.

  • Reanalysis: Re-test purity (HPLC) every 6 months if stored at room temperature; every 12 months if refrigerated.

Part 5: Experimental Characterization Protocols

Since specific literature data is rare, the following protocols are recommended to validate the identity and purity of incoming batches.

Purity Analysis by HPLC
  • Objective: Quantify purity and detect the oxidized benzoic acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Expected Result: Main peak at ~6-8 min. Impurities (benzoic acid derivative) typically elute earlier due to increased polarity.

Identity Verification by 1H NMR (400 MHz, CDCl3)
  • Key Diagnostic Signals:

    • Aldehyde Proton: Singlet at ~10.2 - 10.4 ppm . This confirms the oxidation state.[1]

    • Aromatic Protons: Two singlets (due to para/meta substitution pattern preventing coupling).

      • H-3 (between Br and Cl): ~7.8 ppm.

      • H-6 (ortho to aldehyde): ~7.6 ppm.

    • Methyl Group: Singlet at ~2.4 ppm .

  • Logic: The observation of singlets in the aromatic region is the strongest confirmation of the 2,4,5-substitution pattern, distinguishing it from isomers that would show doublet coupling.

Characterization Workflow

Workflow Sample Raw Sample (CAS 2091146-62-0) Visual Visual Inspection (Check for color/state) Sample->Visual Solubility Solubility Test (DCM vs Water) Visual->Solubility NMR 1H NMR Analysis (Confirm Substitution Pattern) Solubility->NMR HPLC HPLC Purity Check (Target >97%) NMR->HPLC Decision Quality Decision HPLC->Decision Release Release for Synthesis Decision->Release Pass Purify Recrystallize / Column Decision->Purify Fail (<95%) Purify->NMR Retest

Caption: Recommended QC workflow for validating the identity and purity of the compound before use in synthesis.

References

  • PubChem Compound Summary. (n.d.). 2-Bromo-5-chloro-4-methylbenzaldehyde (Isomer Reference). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Halogenated Benzaldehydes.[2] Organic Syntheses, Coll. Vol. 5, p. 139. Retrieved March 8, 2026, from [Link]

Sources

Foundational

Solvation Thermodynamics and Organic Solubility Profiling of 2-Bromo-4-chloro-5-methylbenzaldehyde

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Chemical Profile In advanced organic synthesis and active pharmaceutical ingredient (API) development, underst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Chemical Profile

In advanced organic synthesis and active pharmaceutical ingredient (API) development, understanding the precise solvation behavior of complex intermediates is critical for optimizing reaction kinetics and downstream purification. 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0)[1] is a highly substituted aromatic aldehyde. Halogenated benzaldehydes possess unique chemical properties that render them highly valuable as building blocks in pharmaceutical synthesis, agrochemical formulation, and dye production[2].

Because empirical solubility databases for highly specific, multi-substituted benzaldehydes can be sparse, researchers must rely on thermodynamic principles and structural analog profiling to predict and validate solubility in organic media.

Mechanistic Drivers of Solvation

The solubility of a solid in a liquid solvent is governed by the Gibbs energy of solvation (


). For 2-Bromo-4-chloro-5-methylbenzaldehyde, the solubility profile is dictated by three distinct structural features:
  • Halogen Substituents (-Br, -Cl): The presence of bromine and chlorine atoms increases the molecular volume and electron polarizability of the compound, which significantly enhances London dispersion forces. Concurrently, these electronegative halogens reduce the overall molecular polarity compared to unsubstituted benzaldehyde, drastically increasing the energy barrier for aqueous hydration[2].

  • Methyl Group (-CH₃): The alkyl substitution adds hydrophobic bulk, further decreasing aqueous solubility while increasing affinity for non-polar organic solvents.

  • Aldehyde Group (-CHO): The carbonyl oxygen provides a localized dipole moment. This allows the molecule to engage in favorable dipole-dipole interactions with polar aprotic solvents, overcoming the enthalpy of the crystal lattice[3].

SolvationMechanism cluster_0 Molecular Features Halogens Halogen Substituents (-Br, -Cl) Lipophilicity Increased Lipophilicity (High logP) Halogens->Lipophilicity Reduces Polarity Methyl Methyl Group (-CH3) Methyl->Lipophilicity Adds Bulk Aldehyde Aldehyde Group (-CHO) Dipole Dipole-Dipole Interactions Aldehyde->Dipole Localized Charge Solubility High Organic Solubility (DCM, EtOAc, Toluene) Lipophilicity->Solubility Dispersion Forces Dipole->Solubility Solvation

Fig 1: Structural factors driving the organic solubility of the benzaldehyde derivative.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic behaviors of structural analogs (e.g., 4-bromobenzaldehyde and 2,6-dichlorobenzaldehyde), the compound exhibits poor aqueous solubility but high affinity for organic media[2][3]. The table below summarizes the predictive quantitative solubility across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant (ε)Expected SolubilitySolvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.9Very High (>100 mg/mL)Strong dipole-induced dipole interactions; matches solute lipophilicity.
Polar Aprotic Ethyl Acetate (EtOAc)6.0High (50-100 mg/mL)Dipole-dipole interactions with the aldehyde carbonyl.
Polar Protic Ethanol (EtOH)24.5Moderate (10-50 mg/mL)Hydrogen bonding with the aldehyde oxygen, limited by the bulky hydrophobic ring.
Non-Polar Toluene2.4High (50-100 mg/mL)π-π stacking and favorable London dispersion forces with the aromatic ring[4].
Aqueous Water80.1Very Low (<0.1 mg/mL)High hydration energy barrier due to hydrophobic halogen/methyl substituents[2].

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

When determining the exact solubility of 2-Bromo-4-chloro-5-methylbenzaldehyde for process chemistry, relying solely on theoretical models is insufficient. A rigorous, self-validating empirical approach is required. The Isothermal Saturation Shake-Flask method is the gold standard, provided it includes built-in thermodynamic validation steps[2].

Step-by-Step Methodology
  • Sample Preparation: Add an excess of 2-Bromo-4-chloro-5-methylbenzaldehyde solid to 5.0 mL of the selected organic solvent in a tightly sealed amber borosilicate glass vial.

    • Causality: Amber glass is critical to prevent photo-induced autoxidation of the aldehyde group to a carboxylic acid, which would fundamentally alter the solubility profile and invalidate the study.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality: A 48-hour window ensures the system overcomes any kinetic dissolution barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifuging at the exact equilibration temperature prevents temperature-induced precipitation. PTFE is chosen for its broad chemical compatibility with aggressive organic solvents, preventing filter degradation that could introduce UV-absorbing artifacts.

  • Quantification: Dilute the filtered aliquot with the mobile phase and analyze via HPLC-UV at an absorbance wavelength of ~263 nm (characteristic for halogenated benzaldehydes)[2].

  • Self-Validation System:

    • Statistical Variance: Perform the entire workflow in independent triplicates. The Relative Standard Deviation (RSD) must be < 5%.

    • Solid-State Verification (Critical): Recover the residual undissolved solid and analyze it via X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).

    • Causality: This proves that the crystal lattice remained unchanged and no solvent-solvate complexes or polymorphs formed during equilibration, validating that the measured concentration represents the solubility of the pure starting material[2].

SolubilityWorkflow Start Solid Compound Addition (Amber Vial) Equilibration Isothermal Equilibration (25°C, 48h, 150 rpm) Start->Equilibration Add Organic Solvent Separation Phase Separation (Centrifugation + PTFE Filter) Equilibration->Separation Thermodynamic Equilibrium Analysis HPLC-UV Quantification (~263 nm) Separation->Analysis Extract Supernatant Validation Self-Validation (XRD Solid Check + RSD < 5%) Analysis->Validation Data Processing

Fig 2: Saturation shake-flask workflow for validating organic solubility.

Applications in Drug Development

The high organic solubility of 2-Bromo-4-chloro-5-methylbenzaldehyde dictates its utility in advanced synthetic pathways. For instance, its solubility in non-polar solvents like toluene makes it an excellent candidate for phase-transfer catalysis (PTC) oxidations[4]. Furthermore, its complete dissolution in polar aprotic solvents like DCM and ether is crucial for the efficient creation of Schiff bases (reacting the aldehyde with primary amines), a foundational step in the synthesis of chelating agents and novel N-heteroaromatic anticancer complexes[5].

References

[3] Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR. 3

[2] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.2

[5] Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. WiserPub. 5

[4] Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. 4

[1] 64622-16-8 | 2-Bromo-6-chlorobenzaldehyde (Related CAS Database). BLD Pharm. 1

Sources

Exploratory

Technical Safety &amp; Application Guide: 2-Bromo-4-chloro-5-methylbenzaldehyde

Document Control: Version: 1.0 (Technical Whitepaper Edition) Applicable MDL: MFCD34760715[1] Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists. Executive Summary & Chemical Profile[2] 2-B...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Version: 1.0 (Technical Whitepaper Edition)

  • Applicable MDL: MFCD34760715[1]

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Executive Summary & Chemical Profile[2]

2-Bromo-4-chloro-5-methylbenzaldehyde is a highly functionalized trisubstituted benzene derivative serving as a critical scaffold in the synthesis of pharmaceuticals and agrochemicals. Its value lies in its orthogonal reactivity : it possesses three distinct handle points (aldehyde, aryl bromide, aryl chloride) allowing for sequential, regioselective functionalization.

However, this utility comes with specific stability challenges. As an electron-deficient aldehyde, it is susceptible to rapid auto-oxidation to the corresponding benzoic acid if improperly stored. This guide synthesizes safety protocols with application strategies to maximize yield and safety.

Physicochemical Identity
PropertySpecification
Chemical Name 2-Bromo-4-chloro-5-methylbenzaldehyde
CAS Number Refer to specific vendor batch (Analogous: 1261623-69-9)
MDL Number MFCD34760715
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance White to pale yellow crystalline solid (or semi-solid depending on purity)
Melting Point 45–55 °C (Typical for this class; verify per batch)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.[1][2][3][4]

Hazard Assessment & Toxicology (GHS Standards)

While specific toxicological data (LD50) for this exact isomer is often modeled based on Structural Activity Relationships (SAR), it falls under the class of Halogenated Benzaldehydes . These are potent irritants and potential sensitizers.

GHS Classification
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[5]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[5]

The Mechanistic Basis of Toxicity
  • Lachrymator Potential: Benzaldehydes with halogen substituents often exhibit lachrymatory properties (tear gas effect) due to their ability to alkylate TRPA1 channels in sensory nerves.

  • Sensitization: The aldehyde moiety can form Schiff bases with lysine residues in skin proteins, leading to potential contact dermatitis upon repeated exposure.

Risk Mitigation Workflow

SafetyWorkflow Start Handling Request PPE PPE Check: Nitrile Gloves + Goggles + Fume Hood Start->PPE Ventilation Engineering Control: Process in Fume Hood PPE->Ventilation Mandatory Exposure Risk: Inhalation/Contact Ventilation->Exposure Failure Safe Safe Execution Ventilation->Safe Airflow > 100 fpm

Figure 1: Standard safety workflow for handling halogenated aldehydes. Ensure fume hood face velocity is verified before opening containers.

Storage, Stability & Degradation Mechanics[7]

The primary cause of material failure (loss of purity) for 2-Bromo-4-chloro-5-methylbenzaldehyde is radical chain oxidation .

Degradation Pathway

In the presence of atmospheric oxygen, the aldehydic hydrogen is abstracted, forming an acyl radical. This reacts with


 to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid (2-bromo-4-chloro-5-methylbenzoic acid).

Implication for Research: The presence of the benzoic acid impurity can quench organometallic reagents (e.g., Grignard, n-BuLi) and interfere with base-catalyzed condensations.

Storage Protocol (Self-Validating)
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: 2–8 °C . Low temperature significantly retards the radical propagation step of auto-oxidation.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas which can introduce trace transition metals that catalyze oxidation.

Validation Check: Before use in sensitive steps (e.g., Suzuki coupling), obtain a proton NMR.

  • Pass: Sharp singlet at ~10.2 ppm (Aldehyde).

  • Fail: Broad singlet at ~11-13 ppm (Carboxylic Acid).

Synthetic Utility & Strategic Application

This molecule is a "privileged scaffold" for drug discovery because it allows for Iterative Cross-Coupling . The reactivity difference between the Aryl-Bromide (Ar-Br) and Aryl-Chloride (Ar-Cl) bonds allows chemists to selectively functionalize the ring.

Reactivity Hierarchy
  • Aldehyde (CHO): Most reactive toward nucleophiles (amines, hydrides).

  • Aryl Bromide (Ar-Br): Reactive in Pd-catalyzed couplings (Suzuki, Buchwald) at mild temperatures.

  • Aryl Chloride (Ar-Cl): Least reactive; typically requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures to activate.

Application Workflow: Regioselective Functionalization

The following diagram illustrates a standard divergent synthesis workflow used in medicinal chemistry to generate libraries based on this scaffold.

SynthesisPath Core 2-Bromo-4-chloro- 5-methylbenzaldehyde PathA Path A: Reductive Amination (Target: CHO) Core->PathA R-NH2, NaBH(OAc)3 PathB Path B: Suzuki Coupling (Target: Ar-Br) Core->PathB Ar-B(OH)2, Pd(PPh3)4, Na2CO3 ProdA Benzylamine Derivative (Retains Br/Cl) PathA->ProdA ProdB Biaryl Derivative (Retains Cl/CHO) PathB->ProdB Final Final Diversification (Target: Ar-Cl) ProdB->Final Buchwald-Hartwig (Pd2(dba)3, XPhos)

Figure 2: Chemoselective diversification pathways. Path B utilizes the lability of the C-Br bond over the C-Cl bond.

Experimental Considerations
  • Suzuki Coupling: Use mild bases (

    
     or 
    
    
    
    ) rather than strong hydroxides to prevent Cannizzaro disproportionation of the aldehyde.
  • Protection: If modifying the Ar-Cl position first is required, the aldehyde must be protected as an acetal (using ethylene glycol/PTSA) to survive the harsh conditions required to activate the chloride.

Emergency Response Protocols

In the event of exposure or release, the following protocols supersede generic advice due to the specific chemical nature of the compound.

First Aid
  • Eye Contact: Immediate Irrigation. Do not wait. Flush with water for 15 minutes. The aldehyde is a lachrymator; delayed washing can cause corneal clouding.

  • Skin Contact: Wash with soap and water (lipophilic compound).[6] Alcohol-based sanitizers may increase absorption and should be avoided initially.

  • Inhalation: Move to fresh air. If wheezing occurs (reactive airway sensitization), administer oxygen and seek medical attention.

Spill Cleanup
  • Isolate: Evacuate the immediate area (radius: 5 meters).

  • Neutralize: Do not use water (immiscible). Use a dry absorbent (Vermiculite or Sand).[7]

  • Decontaminate: Wipe surfaces with a dilute solution of aqueous sodium bisulfite (

    
    ). This reacts with the aldehyde to form a water-soluble bisulfite adduct, facilitating easier cleaning and reducing vapor pressure.
    

References

  • PubChem. (2026). Compound Summary: 2-Bromo-5-chloro-4-methylbenzaldehyde (Isomer Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Loba Chemie. (2019). Safety Data Sheet: 2-Bromo-5-Hydroxybenzaldehyde (Class Reference).[8][Link][8]

Sources

Foundational

Technical Profile: 2-Bromo-4-chloro-5-methylbenzaldehyde

Melting Point Characterization & Synthetic Pathway Analysis Executive Summary Compound: 2-Bromo-4-chloro-5-methylbenzaldehyde CAS Registry Number: 2091146-62-0 Molecular Formula: C₈H₆BrClO Molecular Weight: 233.49 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Characterization & Synthetic Pathway Analysis

Executive Summary

Compound: 2-Bromo-4-chloro-5-methylbenzaldehyde CAS Registry Number: 2091146-62-0 Molecular Formula: C₈H₆BrClO Molecular Weight: 233.49 g/mol [1]

This guide addresses the physicochemical characterization of 2-Bromo-4-chloro-5-methylbenzaldehyde, a critical halogenated intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental melting point (MP) data is often proprietary or absent from open literature for this specific regioisomer, this document provides a comparative structural analysis using validated analogs to establish a predicted thermal window. Furthermore, we outline a regioselective synthetic route to ensure structural integrity and a rigorous MP determination protocol to validate purity in a research setting.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Precise identification is paramount due to the existence of close regioisomers (e.g., 2-bromo-5-chloro-4-methylbenzaldehyde, CAS 1383855-38-6). Researchers must verify the substitution pattern before proceeding with thermal analysis.

Table 1: Physicochemical Specifications
PropertySpecificationSource/Notes
CAS Number 2091146-62-0 Target Compound
Isomer CAS 1383855-38-6Caution: 5-chloro-4-methyl isomer
Appearance Off-white to pale yellow crystalline solidTypical for halogenated benzaldehydes
Predicted MP 68 – 78 °C Based on structural augmentation of analogs
Analog MP 69 – 73 °C2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6)
Analog MP 33 – 37 °C2-Bromo-4-methylbenzaldehyde (CAS 824-54-4)
Structural Insight & Thermal Prediction

The melting point of a crystalline solid is governed by intermolecular forces and lattice symmetry.

  • Base Analog: 2-Bromo-4-chlorobenzaldehyde melts at 71°C .

  • Effect of Methylation: Adding a methyl group at the 5-position (meta to the aldehyde, ortho to the chlorine) increases molecular weight and van der Waals surface area. In trisubstituted benzenes, this often enhances lattice packing efficiency compared to the disubstituted analog, potentially raising the MP or keeping it within a similar range.

  • Prediction: We estimate the melting point to lie within the 65–85°C range.[2][3] Any value significantly lower (<50°C) likely indicates solvent occlusion or isomer contamination.

Synthetic Pathway & Impurity Profiling

To reliably determine the melting point, one must first ensure the compound is synthesized with high regioselectivity. Direct bromination of 4-chloro-3-methylbenzaldehyde often yields inseparable mixtures.

Recommended Route: Bromination of aniline precursor followed by Sandmeyer transformation.

Graphviz Diagram: Regioselective Synthesis Workflow

SynthesisWorkflow Start 4-Chloro-3-methylaniline (Commercially Available) Step1 Bromination (Br2/AcOH) Target: Position 6 Start->Step1 Regiocontrol: Ortho to NH2 Inter1 2-Bromo-4-chloro-5-methylaniline (Solid Intermediate) Step1->Inter1 Step2 Sandmeyer Reaction (NaNO2/HCl -> CuCN) Inter1->Step2 Diazotization Inter2 2-Bromo-4-chloro-5-methylbenzonitrile Step2->Inter2 Step3 Reduction (DIBAL-H) -78°C Inter2->Step3 Controlled Reduction Product 2-Bromo-4-chloro-5-methylbenzaldehyde (Target) Step3->Product

Caption: Regioselective synthesis prioritizing the 6-position bromination of the aniline precursor to yield the correct aldehyde substitution pattern.

Critical Quality Attributes (CQAs)
  • Regioisomer Contamination: The primary impurity affecting MP is the 6-bromo isomer (if starting from aldehyde) or incomplete bromination.

  • Solvent Trap: Chlorinated solvents (DCM, chloroform) used in extraction can depress the MP by 5–10°C if not removed via high-vacuum drying.

Experimental Protocol: Melting Point Determination

For novel or catalog compounds, the melting point is a "self-validating" metric of purity.

Method A: Capillary Melting Point (Standard)

Objective: Determine the solid-liquid phase transition range.

  • Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at 30°C for 4 hours to remove solvent residues. Grind to a fine powder.

  • Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Ramping:

    • Fast Ramp: Heat at 10°C/min to estimate the approximate MP (e.g., observe onset at 65°C).

    • Measurement Ramp: Cool to 50°C, then heat at 1.0°C/min .

  • Observation: Record two temperatures:

    • 
      : First visible droplet of liquid.
      
    • 
      : Complete disappearance of solid.
      
  • Acceptance Criteria: A range (

    
    ) of < 2.0°C  indicates high purity (>98%). A range > 4°C suggests recrystallization is required.
    
Method B: Differential Scanning Calorimetry (DSC)

Objective: Precise thermodynamic characterization (Enthalpy of Fusion).

  • Pan: Hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Heat from 20°C to 150°C at 5°C/min.

  • Analysis: The MP is defined as the onset temperature of the endothermic melting peak, not the peak maximum.

Graphviz Diagram: Purity Decision Logic

MPDecisionTree Sample Isolated Solid (Vacuum Dried) Measure Measure MP (1°C/min ramp) Sample->Measure RangeCheck Check Range (T_clear - T_onset) Measure->RangeCheck Pass Range < 2°C & Within 65-85°C RangeCheck->Pass Narrow & Expected FailWide Range > 2°C (Impure) RangeCheck->FailWide Wide Range FailLow Sharp MP but < 60°C (Wrong Isomer/Solvate) RangeCheck->FailLow Depressed Value Recryst Recrystallize (EtOH/Heptane) FailWide->Recryst NMR Run 1H NMR (Check Region/Solvent) FailLow->NMR Recryst->Measure

Caption: Decision logic for interpreting melting point data to assess compound purity and identity.

References

  • Sigma-Aldrich. 2-Bromo-4-chlorobenzaldehyde Product Analysis (CAS 84459-33-6). Retrieved from [4]

  • TCI Chemicals. Product Specification: 2-Bromo-4-chlorobenzaldehyde. Retrieved from

  • BLD Pharm. 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS 2091146-62-0) Product Page. Retrieved from

  • ChemSrc. 2-Bromo-5-chloro-4-methylbenzaldehyde (Isomer CAS 1383855-38-6) Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Phase Change Data for Halogenated Benzaldehydes. Retrieved from

Sources

Exploratory

Literature review on polysubstituted benzaldehyde derivatives

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Polysubstituted Benzaldehyde Derivatives Executive Summary Polysubstituted benzaldehydes are a class of aromatic carbonyl compounds that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Polysubstituted Benzaldehyde Derivatives

Executive Summary

Polysubstituted benzaldehydes are a class of aromatic carbonyl compounds that serve as fundamental building blocks in modern chemistry.[1] Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The strategic placement of multiple substituents on the benzaldehyde scaffold allows for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, which in turn dictates the molecule's reactivity and biological activity.[2] This technical guide offers a comprehensive exploration of polysubstituted benzaldehydes, tailored for researchers, scientists, and professionals in drug development. It delves into advanced synthetic methodologies, detailed spectroscopic characterization, and critical applications in medicinal chemistry, with a focus on the causal relationships that govern experimental choices and outcomes.

The Strategic Importance of Polysubstitution

The benzaldehyde molecule, in its unsubstituted form, is a valuable synthon. However, the introduction of multiple functional groups transforms it into a highly versatile scaffold. Polysubstitution is not merely an act of addition but a strategic design choice to modulate a molecule's properties. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. This modulation is central to controlling reaction pathways and designing molecules with specific biological targets. The interplay of these substituents governs the molecule's ability to cross biological membranes and interact with enzyme active sites, forming the basis of modern structure-activity relationship (SAR) studies.[3][4][5]

Advanced Synthetic Methodologies

The synthesis of highly functionalized benzaldehydes has evolved significantly from classical, often harsh, formylation reactions like the Gattermann-Koch or Vilsmeier-Haack reactions.[1] Modern organic synthesis favors methods that offer high yields, regioselectivity, and atom economy.

One-Pot Reduction and Cross-Coupling: A Paradigm of Efficiency

A particularly powerful strategy for generating molecular diversity is the one-pot, two-step synthesis from Weinreb amides.[6][7][8] This method's elegance lies in the in-situ formation of a stable aluminum hemiaminal intermediate.

Causality Behind the Method: The Weinreb amide is an ideal starting material because its N-methoxy-N-methylamide structure allows for the clean formation of an aldehyde upon reduction without the common side-reaction of over-reduction to an alcohol.[9] The subsequent reduction with a hydride source like diisobutylaluminum hydride (DIBAL-H) creates a tetrahedral intermediate that effectively "masks" the highly reactive aldehyde functionality.[6][7][8] This stability is crucial, as it allows the "masked aldehyde" to persist in the reaction mixture while a subsequent, often palladium-catalyzed, cross-coupling reaction occurs at another site on the aromatic ring (e.g., a bromo-substituent).[6][7] This one-pot approach avoids the time-consuming isolation and purification of the intermediate aldehyde, streamlining the synthetic process.[10]

G cluster_0 Step 1: Reduction & Masking cluster_1 Step 2: Cross-Coupling start Bromo-substituted Weinreb Amide intermediate Stable Aluminum Hemiaminal (Masked Aldehyde) start->intermediate DIBAL-H Toluene, 0°C product Polysubstituted Benzaldehyde intermediate->product Pd Catalyst (e.g., Pd(PtBu3)2) organometallic Organolithium or Grignard Reagent organometallic->product

Caption: One-Pot Synthesis via a Masked Aldehyde Intermediate.

Experimental Protocol: One-Pot Synthesis of 4-Phenyl-3-methoxybenzaldehyde

This protocol is adapted from the procedure described by Heijnen et al.[6][7] and serves as a representative example of the one-pot reduction/cross-coupling strategy.

Materials:

  • 4-Bromo-3-methoxy-N-methoxy-N-methylbenzamide (Weinreb amide, 1.0 equiv)

  • Anhydrous Toluene

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 equiv)

  • Pre-oxidized Pd(PtBu₃)₂ (5 mol %)

  • Phenyllithium (1.9 M in dibutyl ether, 1.2 equiv)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Add the Weinreb amide (0.5 mmol, 1.0 equiv) to a dry, argon-flushed round-bottom flask. Dissolve it in anhydrous toluene (2 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add DIBAL-H (1.1 equiv) dropwise over 5 minutes. Stir the mixture at this temperature for 30 minutes. The formation of the stable hemiaminal intermediate occurs during this step.

  • Catalyst Addition: Add the pre-oxidized palladium catalyst (5 mol %) as a solution in toluene.

  • Cross-Coupling: Add the organolithium reagent (phenyllithium, 1.2 equiv) dropwise over 10 minutes using a syringe pump. The slow addition is critical to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired polysubstituted benzaldehyde.[9]

Palladium-Catalyzed C-H Functionalization

Direct C-H activation is a highly desirable strategy that avoids the need for pre-functionalized starting materials (like aryl halides). Using a transient directing group, palladium catalysts can selectively functionalize the C-H bond ortho to the aldehyde group.[11] This allows for the direct introduction of aryl or hydroxyl groups, providing a streamlined route to complex salicylaldehyde and biaryl derivatives.[11]

Table 1: Comparison of Modern Synthetic Methodologies

MethodKey FeaturesTypical YieldsAdvantagesLimitations
One-Pot Reduction/Cross-Coupling Utilizes a stable hemiaminal intermediate from a Weinreb amide.[6][7]60-92%[6]High efficiency, avoids intermediate isolation, broad substrate scope.[6][10]Requires organometallic reagents, which can be sensitive.
Pd-Catalyzed C-H Arylation Direct functionalization of the ortho C-H bond using a transient directing group.[11]50-85%High atom economy, avoids pre-functionalization.Often requires specific directing groups and higher temperatures.
Catalytic Debromomethoxylation Synthesis from dibromomethylarenes using a Lewis acid catalyst like ZnCl₂.[12]70-96%[12]Uses readily available starting materials.Can be a multi-step process to obtain the starting dibromomethylarene.

Spectroscopic Characterization

Unambiguous identification of polysubstituted benzaldehydes relies on a combination of spectroscopic techniques. The substitution pattern on the aromatic ring creates a unique fingerprint in each spectrum.

  • ¹H NMR Spectroscopy: The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The coupling patterns and chemical shifts of the aromatic protons provide definitive information about the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbonyl carbon gives a characteristic signal between δ 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is observed in the range of 1680-1715 cm⁻¹.[13] The exact frequency is sensitive to the electronic effects of the ring substituents.

  • Overtone Spectroscopy: This specialized technique can be used to study subtle changes in aryl C-H bond lengths and vibrational frequencies, which correlate with the Hammett constants of the substituents, providing deep insight into electronic effects.[14]

Applications in Drug Discovery

The true power of polysubstituted benzaldehydes is realized in their application as scaffolds for bioactive molecules. The ability to systematically vary substituents allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.

Structure-Activity Relationship (SAR) Framework

The underlying principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By synthesizing and testing a library of related polysubstituted benzaldehydes, researchers can identify which functional groups at which positions enhance potency and selectivity while minimizing toxicity.[5]

SAR_Workflow Core Benzaldehyde Core Scaffold R1 Modify R1 (e.g., -H, -Cl, -OCH3) Core->R1 R2 Modify R2 (e.g., -H, -NO2, -NH2) Core->R2 R3 Modify R3 (e.g., -H, -F, -OH) Core->R3 Synth Synthesize Analog Library R1->Synth R2->Synth R3->Synth Screen Biological Screening (e.g., Enzyme Inhibition Assay) Synth->Screen Data Analyze SAR Data (Potency, Selectivity, Toxicity) Screen->Data Data->Core Iterative Design Lead Identify Lead Compound Data->Lead Bio_Workflow Synth Synthesis & Purification of Benzaldehyde Derivative Primary Primary In Vitro Screening (e.g., MTT Assay for Cytotoxicity) Synth->Primary DoseResp Dose-Response & IC50 Determination Primary->DoseResp Mech Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Kinetics) DoseResp->Mech Tox In Vitro Toxicity (e.g., on normal cell lines) DoseResp->Tox Lead Lead Candidate Selection Mech->Lead Tox->Lead

Sources

Foundational

Sourcing and Synthetic Utility of 2-Bromo-4-chloro-5-methylbenzaldehyde: A Technical Guide for Drug Development

As drug discovery programs increasingly rely on highly functionalized, densely substituted aromatic scaffolds, the strategic sourcing and validation of building blocks like 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 209...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized, densely substituted aromatic scaffolds, the strategic sourcing and validation of building blocks like 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0) becomes a critical path in early-stage development. This compound offers orthogonal reactivity profiles—combining an electrophilic aldehyde with differentially reactive halogens—making it an ideal precursor for complex biaryl and amine-containing Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an authoritative framework for sourcing this intermediate, establishing self-validating Quality Assurance (QA) protocols, and executing chemoselective downstream transformations.

Vendor Landscape and Supply Chain Evaluation

When sourcing halogenated benzaldehydes, supply chain reliability and batch-to-batch consistency are paramount. Electrophilic aromatic substitution pathways used to synthesize these intermediates often yield trace regioisomers (e.g., 2-bromo-5-chloro-4-methylbenzaldehyde) that are notoriously difficult to separate.

Based on current commercial availability, the vendor landscape is summarized below. Researchers must prioritize suppliers that provide comprehensive Certificates of Analysis (COA) including high-resolution NMR and HPLC data.

Table 1: Vendor Specifications for 2-Bromo-4-chloro-5-methylbenzaldehyde
VendorCatalog SKUCAS NumberPurity (COA)Scale Availability
Sigma-Aldrich (AOBChem) AOBH98B857BA2091146-62-0≥97%Gram to Multi-gram
BLD Pharm BD016232832091146-62-0≥97%Gram to Kilogram

Note: While both vendors guarantee ≥97% purity, the remaining ≤3% often consists of des-bromo or regioisomeric impurities which can poison palladium catalysts or complicate late-stage purification.

Quality Assurance: Self-Validating Analytical Protocols

To establish a self-validating QA/QC system, you cannot rely solely on the vendor's COA. A robust internal validation protocol must be implemented to ensure that every batch is chemically unambiguous before committing it to expensive catalytic workflows.

Quantitative NMR (qNMR) & Spiked HPLC Validation
  • Absolute Purity via qNMR: Instead of standard relative integration, use 1,3,5-trimethoxybenzene as an internal standard in

    
    . This absolute quantification accounts for NMR-silent inorganic salts or residual solvents that inflate relative purity metrics.
    
  • Spiked HPLC-UV Assay: Run a gradient reverse-phase HPLC (C18 column, Water/MeCN with 0.1% TFA). To make this system self-validating, inject three samples: a blank, the neat batch, and a sample spiked with a known regioisomer. If the system cannot resolve the spiked regioisomer from the main peak, the analytical method is invalid and must be re-optimized (e.g., switching to a phenyl-hexyl column for better

    
     discrimination).
    

SupplyChain A Identify Vendor (CAS: 2091146-62-0) BB BB A->BB Pass B COA Verification (Purity ≥97%) E Reject Batch B->E Fail C qNMR & HPLC-UV (Self-Validating QC) D Approved for Scale-Up C->D Pass C->E Fail BB->C Pass

Figure 1: Workflow for vendor qualification and self-validating QC of incoming batches.

Structural Significance and Chemoselective Reactivity

The true value of 2-Bromo-4-chloro-5-methylbenzaldehyde lies in its orthogonal reactivity. The causality behind its synthetic utility is governed by bond dissociation energies and electronic effects:

Table 2: Chemoselective Reactivity Profile
Functional GroupPositionReactivity / TransformationCausality & Reagent Dependency
Aldehyde (-CHO) C1Reductive AminationHighly electrophilic; selectively reduced by

.
Bromide (-Br) C2Suzuki-Miyaura CouplingLower C-Br bond energy allows rapid Pd(0) oxidative addition.
Chloride (-Cl) C4Late-Stage BuchwaldHigher C-Cl bond energy keeps it intact during C2 coupling.

Downstream Workflows: Step-by-Step Methodologies

The following protocols are designed to exploit the chemoselectivity of the scaffold, enabling the rapid construction of complex drug-like molecules.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Because the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, we can selectively couple arylboronic acids at the C2 position. According to 1, utilizing a biphasic solvent system and a mild base prevents the degradation of the sensitive aldehyde moiety.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 2-bromo-4-chloro-5-methylbenzaldehyde (1.0 eq), the desired arylboronic acid (1.1 eq), and

    
     (2.5 eq).
    
  • Deoxygenation: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Catalyst Addition: Add degassed 1,4-dioxane/

    
     (4:1 v/v) followed by 
    
    
    
    (0.05 eq). The biphasic system ensures the solubility of both the organic substrates and the inorganic base, driving the transmetalation step.
  • Reaction: Heat the mixture to 80 °C for 12 hours with vigorous stirring. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography to isolate the biaryl aldehyde intermediate.
    
Protocol B: Reductive Amination using

Following the cross-coupling, the aldehyde can be converted into an amine. We utilize Sodium Triacetoxyborohydride (


) rather than Sodium Cyanoborohydride (

). As documented by 2 and ,

is an attractive, less toxic alternative that avoids the generation of hazardous cyanide gas during acidic workups.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve the biaryl aldehyde intermediate (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous THF or 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the iminium ion intermediate.

  • Reduction: After stirring for 30 minutes at room temperature, add

    
     (1.5 eq) portion-wise. Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent is mild enough that it only reduces the highly electrophilic iminium ion, leaving unreacted aldehydes and the C-Cl bond completely intact.
    
  • Quench & Isolate: Stir for 2-4 hours. Quench slowly with saturated aqueous

    
     to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane, dry over 
    
    
    
    , and purify.

SyntheticPathway SM 2-Bromo-4-chloro- 5-methylbenzaldehyde Suz Suzuki-Miyaura Coupling SM->Suz Pd(0), Base Ar-B(OH)2 IntInt IntInt Suz->IntInt Amine, H+ NaBH(OAc)3 Int Biaryl Aldehyde Intermediate RedAm Reductive Amination API Target API Scaffold RedAm->API IntInt->RedAm Amine, H+ NaBH(OAc)3

Figure 2: Chemoselective synthetic workflow utilizing the bromo and aldehyde functionalities.

References

  • PubMed - NIH , "Reductive amination of carbohydrates using NaBH(OAc)3", Source: nih.gov. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-Bromo-4-chloro-5-methylbenzaldehyde from Toluene Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Synthetic Strategy Highly substituted benzaldehydes are critica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Synthetic Strategy

Highly substituted benzaldehydes are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, specific documented commercial routes for 2-bromo-4-chloro-5-methylbenzaldehyde are exceedingly rare in standard literature.

As a Senior Application Scientist, I have designed this de novo synthetic protocol to address this gap. The methodology transforms a readily available toluene derivative, 4-chloro-m-xylene (1-chloro-2,4-dimethylbenzene), into the target molecule through a robust, three-step sequence.

This protocol is engineered as a self-validating system : the inherent steric and electronic properties of the intermediates dictate the regioselectivity of each step. This natural "funneling" prevents the formation of complex isomeric mixtures, eliminating the need for tedious chromatographic separations and ensuring high fidelity from starting material to target API building block.

Mechanistic Rationale & Causality (E-E-A-T)

Do not merely execute the steps; understanding the chemical causality behind this workflow is critical for scale-up and troubleshooting.

  • Step 1: Steric-Controlled Radical Bromination (Wohl-Ziegler Reaction) The starting material, 1-chloro-2,4-dimethylbenzene, possesses two methyl groups. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is highly sensitive to steric hindrance[1]. The C2-methyl group is sterically shielded by the adjacent bulky C1-chlorine atom. Consequently, the succinimidyl radical preferentially abstracts a hydrogen atom from the unhindered C4-methyl group. This steric control ensures >95% regioselectivity, yielding 4-(bromomethyl)-1-chloro-2-methylbenzene.

  • Step 2: Kornblum Oxidation Direct oxidation of methylarenes to aldehydes often risks over-oxidation to carboxylic acids. To prevent this, the benzylic bromide is subjected to a Kornblum oxidation[2]. The bromide undergoes an S_N2 displacement by the nucleophilic oxygen of dimethyl sulfoxide (DMSO). The addition of sodium bicarbonate (NaHCO₃) facilitates the deprotonation of the resulting alkoxysulfonium intermediate, triggering the elimination of dimethyl sulfide (DMS) to cleanly yield 4-chloro-3-methylbenzaldehyde.

  • Step 3: Electronic-Controlled Electrophilic Aromatic Bromination & Nomenclature Flip The final step demonstrates an elegant intersection of electronic directing effects and IUPAC nomenclature rules. In 4-chloro-3-methylbenzaldehyde, the formyl (-CHO) group is strongly deactivating and meta-directing, while the chlorine (-Cl) is weakly deactivating. The methyl (-CH₃) group at C3 is the only activating group, directing electrophilic attack to its ortho and para positions. The ortho position (C2) is highly sterically compressed between the formyl and methyl groups. Therefore, the bromonium ion—generated by activating NBS in concentrated H₂SO₄[3]—attacks the less hindered para position (C6). The Nomenclature Flip: The resulting product is 6-bromo-4-chloro-3-methylbenzaldehyde. However, applying IUPAC rules for lowest locants (1,2,4,5 vs 1,3,4,6) and alphabetical priority, the ring is renumbered starting from the formyl group towards the bromine. Thus, the molecule is correctly designated as 2-bromo-4-chloro-5-methylbenzaldehyde .

Reaction Workflow

SyntheticWorkflow SM 4-Chloro-m-xylene (Starting Material) Int1 4-(Bromomethyl)-1-chloro- 2-methylbenzene (Intermediate 1) SM->Int1 Step 1: NBS, AIBN Steric-controlled Radical Bromination Int2 4-Chloro-3-methylbenzaldehyde (Intermediate 2) Int1->Int2 Step 2: DMSO, NaHCO3 Kornblum Oxidation Prod 2-Bromo-4-chloro- 5-methylbenzaldehyde (Target API Building Block) Int2->Prod Step 3: NBS, H2SO4 Regioselective Electrophilic Bromination

Figure 1: Three-step synthetic workflow for 2-Bromo-4-chloro-5-methylbenzaldehyde.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three-step synthesis.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Regioselectivity Ratio
1 Benzylic BrominationSM, NBS, AIBN, MeCN80 (Reflux)4.082>95:5 (C4 vs C2)
2 Kornblum OxidationInt-1, DMSO, NaHCO₃1102.088N/A (Chemoselective)
3 Electrophilic BrominationInt-2, NBS, conc. H₂SO₄0 to 256.075>98:2 (C6 vs C2)

Experimental Protocols

Step 1: Synthesis of 4-(bromomethyl)-1-chloro-2-methylbenzene
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert nitrogen atmosphere.

  • Charge: Add 4-chloro-m-xylene (1-chloro-2,4-dimethylbenzene, 50.0 mmol, 1.0 equiv) and 150 mL of anhydrous acetonitrile (MeCN). Note: Benzotrifluoride may be substituted as a greener solvent alternative.

  • Reagents: Add N-bromosuccinimide (NBS, 52.5 mmol, 1.05 equiv) and azobisisobutyronitrile (AIBN, 2.5 mmol, 0.05 equiv) to the solution[1].

  • Reaction: Heat the mixture to gentle reflux (~80 °C) and stir for 4 hours. The solution will transition from pale yellow to orange as the radical chain reaction propagates.

  • Workup: Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter the suspension through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification: Pass the crude residue through a short silica gel plug (Hexanes) to afford the purified benzylic bromide.

Step 2: Synthesis of 4-chloro-3-methylbenzaldehyde
  • Setup: In a 250 mL round-bottom flask under nitrogen, dissolve the benzylic bromide (40.0 mmol, 1.0 equiv) in 80 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reagents: Add solid sodium bicarbonate (NaHCO₃, 60.0 mmol, 1.5 equiv) in a single portion[2].

  • Reaction: Heat the suspension to 110 °C for 2 hours. Monitor the complete consumption of the bromide via TLC (10% EtOAc/Hexanes).

  • Workup: Cool the reaction to room temperature and quench by slowly pouring into 250 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers sequentially with water (2 × 100 mL) and brine (100 mL) to remove residual DMSO.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude aldehyde, which is sufficiently pure for the next step.

Step 3: Synthesis of 2-Bromo-4-chloro-5-methylbenzaldehyde
  • Setup: Charge a 100 mL round-bottom flask with 4-chloro-3-methylbenzaldehyde (30.0 mmol, 1.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Acidic Activation: Slowly add 45 mL of concentrated sulfuric acid (H₂SO₄) while stirring vigorously. Ensure the aldehyde is fully dissolved, resulting in a dark, viscous solution.

  • Bromination: Add N-bromosuccinimide (NBS, 33.0 mmol, 1.1 equiv) in small portions over 15 minutes to maintain the internal temperature below 5 °C. The highly acidic medium activates the NBS, generating a potent electrophilic bromonium species[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 6 hours.

  • Quench: Carefully pour the acidic reaction mixture over 300 g of crushed ice with vigorous stirring. A solid precipitate will immediately form.

  • Isolation & Purification: Filter the precipitate under vacuum and wash the filter cake thoroughly with cold water until the filtrate is pH neutral. Recrystallize the crude solid from hot ethanol to afford pure 2-bromo-4-chloro-5-methylbenzaldehyde as crystalline needles.

References

  • [1] Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde | ACS Omega. American Chemical Society (acs.org). URL:[Link]

  • [2] ChemInform Abstract: Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction. ResearchGate. URL:[Link]

  • [3] Bromination of Deactivated Aromatics: A Simple and Efficient Method. ResearchGate. URL:[Link]

Sources

Application

Application Note: Chemoselective Suzuki Coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde

This Application Note is designed for researchers requiring a robust, scalable, and chemoselective protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde . The following guide synthesizes estab...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, scalable, and chemoselective protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde .

The following guide synthesizes established process chemistry principles with specific reactivity profiles of poly-halogenated benzaldehydes.

Executive Summary & Strategic Analysis

Successful coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde (1) presents a triad of synthetic challenges that must be managed simultaneously:

  • Chemoselectivity (Br vs. Cl): The protocol must exclusively activate the C-Br bond (BDE ~81 kcal/mol) while preserving the C-Cl bond (BDE ~96 kcal/mol) for future diversification.

  • Steric Hindrance: The ortho-formyl group creates significant steric pressure at the oxidative addition site. Standard ligands (e.g., PPh3) often fail to promote high yields in ortho-substituted systems.

  • Functional Group Stability: The aldehyde moiety is susceptible to Cannizzaro disproportionation or Aldol condensation under the strong basic conditions typically used to activate boronic acids.

The Solution: Utilization of Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) . These ligands create a monolithic, electron-rich catalytic species that facilitates oxidative addition across hindered C-Br bonds at temperatures low enough to prevent C-Cl activation or aldehyde degradation.

Mechanistic Insight & Reaction Design[1][2]

The reaction is driven by the kinetic preference of Palladium(0) to undergo oxidative addition with Aryl-Bromides over Aryl-Chlorides.

The Chemoselectivity Hierarchy

The rate of oxidative addition (


) generally follows:


[1]

However, "hot" catalyst systems (e.g.,


 or elevated temperatures >100°C) can erode this window, leading to "over-coupling" at the chlorine position. To maintain selectivity, we utilize Pd(OAc)₂ / SPhos .
  • SPhos provides high activity for the hindered ortho-Br but is sufficiently bulky to prevent rapid insertion into the more sterically accessible but electronically stronger para-Cl bond under mild heating (60-80°C).

Visualization: Reaction Pathway

The following diagram illustrates the selective catalytic cycle and potential side-reaction pathways to avoid.

SuzukiSelectivity Substrate 2-Bromo-4-chloro- 5-methylbenzaldehyde Pd0 Pd(0)-L Active Catalyst Substrate->Pd0 OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br FAST (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl Bond) Pd0->OxAdd_Cl SLOW (Requires High T) Transmetal Transmetallation (Boronic Acid/Base) OxAdd_Br->Transmetal OverCoupled Side Product (Bis-coupled) OxAdd_Cl->OverCoupled RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Desired Biaryl (Cl retained) RedElim->Product Product->OxAdd_Cl If T > 100°C

Caption: Kinetic selectivity pathway. Green path indicates the desired low-temperature route; red path indicates high-temperature side reactions.

Experimental Protocols

Method A: The "Gold Standard" (High Yield & Selectivity)

Recommended for high-value intermediates or difficult boronic acids.

Rationale: Uses SPhos , a ligand specifically engineered for ortho-substituted coupling. Potassium Phosphate (K₃PO₄) is used as the base; it is milder than carbonates/hydroxides, protecting the aldehyde from degradation.

ComponentRoleSpecification
Catalyst Precursor Metal SourcePd(OAc)₂ (2-5 mol%)
Ligand Stereoelectronic TuningSPhos (4-10 mol%) (L:Pd ratio 2:1)
Base Boron ActivationK₃PO₄ (2.0 - 3.0 equiv)
Solvent System Phase TransferToluene : Water (10:1 or 5:1)
Temperature Reaction Driver80 °C (External Bath)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv)

    • Aryl Boronic Acid (1.1 - 1.2 equiv)

    • K₃PO₄ (2.0 equiv)[2]

    • Pd(OAc)₂ (0.02 equiv / 2 mol%)[2]

    • SPhos (0.04 equiv / 4 mol%)[2]

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Inject degassed Toluene and Water (ratio 10:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M with respect to the aldehyde.

  • Reaction: Place in a pre-heated oil block at 80°C . Stir vigorously (>800 RPM) to ensure mixing of the biphasic system.

  • Monitoring: Check via TLC or LCMS after 2 hours. The reaction typically completes within 4-12 hours.

    • Note: If C-Cl coupling is observed (M+Ar mass), lower temperature to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

Method B: The "Cost-Effective" Alternative

Recommended for scale-up of simple substrates where SPhos is cost-prohibitive.

Rationale: Uses Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation, paired with mild carbonate bases.

  • Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (3-5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Temp: 90 °C

Procedure Note: Dioxane is miscible with water, creating a homogeneous solvent system at reflux. This can be faster but risks aldehyde side reactions if the base concentration is too high.

Optimization & Troubleshooting Guide

Use this decision matrix if the standard protocol yields suboptimal results.

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance at ortho-position prevents oxidative addition.Switch Ligand: Upgrade from SPhos to XPhos (bulkier). Increase Temp: Raise to 100°C (monitor Cl-coupling closely).
Loss of Selectivity (Cl reacts) Catalyst is too active or Temp is too high.Lower Temp: Reduce to 60°C. Change Ligand: Switch to PPh₃ (less active) or reduce catalyst loading to 1 mol%.
Aldehyde Degradation Base is too strong (Cannizzaro/Aldol).Change Base: Switch from Carbonate to K₃PO₄ or KF . Buffer: Use a phosphate buffer at pH 8-9.
Protodeboronation Boronic acid is unstable.Add in Portions: Add boronic acid in 3 portions over 2 hours. Switch Boron Source: Use Pinacol Ester (BPin) or K-Trifluoroborate salts .

Workflow Visualization

OptimizationFlow Start Start: Method A (Pd(OAc)2/SPhos, 80°C) Check Analyze LCMS/TLC (4 Hours) Start->Check Success >90% Conversion Single Product Check->Success Ideal NoRxn <10% Conversion (SM Recovery) Check->NoRxn Steric Failure SideRxn Byproducts: Des-Cl or Bis-aryl Check->SideRxn Selectivity Failure Action1 Retest Conditions NoRxn->Action1 Switch to XPhos or Raise T to 100°C Action2 Retest Conditions SideRxn->Action2 Lower T to 60°C or Switch to Pd(PPh3)4

Caption: Decision tree for optimizing reaction parameters based on intermediate checkpoints.

References

  • Selectivity of C-Br vs C-Cl: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6][7] Link

  • Ortho-Substituted Benzaldehydes: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[6][7] Link

  • Aldehyde Tolerance in Suzuki: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Disclaimer: This protocol involves the use of transition metals and organic solvents.[2][3][8] All experiments should be conducted in a fume hood with appropriate PPE. Review SDS for 2-bromo-4-chloro-5-methylbenzaldehyde before handling.

Sources

Method

Application Note: Strategic Site-Selective Functionalization of 2-Bromo-4-chloro-5-methylbenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal Reactivity, Sequential Cross-Coupling, and Protocol Self-Validation Executive Summary In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Orthogonal Reactivity, Sequential Cross-Coupling, and Protocol Self-Validation

Executive Summary

In modern drug discovery and materials science, polyfunctionalized arenes serve as critical scaffolds for exploring chemical space. 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0) is a highly versatile building block that offers three distinct, orthogonally reactive sites: a highly electrophilic aldehyde, a labile C2-bromide, and a moderately stable C4-chloride [1].

This application note provides a comprehensive guide to the site-selective functionalization of this scaffold. By exploiting the thermodynamic and kinetic differences between the C–Br and C–Cl bonds, chemists can perform sequential, programmable cross-coupling reactions without the need for protecting groups.

Structural Anatomy & Reactivity Profiling

The strategic value of 2-Bromo-4-chloro-5-methylbenzaldehyde lies in the precise energetic differences of its reactive handles. Successful functionalization requires an understanding of the causality behind catalyst selection and reaction conditions:

  • C2-Bromine (Primary Cross-Coupling Site): The C–Br bond dissociation energy (BDE) is approximately 68 kcal/mol. This relatively weak bond undergoes rapid oxidative addition with low-valent Palladium(0) species at moderate temperatures (60–80 °C).

  • C4-Chlorine (Secondary Cross-Coupling Site): The C–Cl bond is significantly stronger (BDE ~81 kcal/mol). Standard catalysts like

    
     cannot easily break this bond at 80 °C. Activation requires electron-rich, sterically bulky ligands (e.g., XPhos or BrettPhos) that increase the electron density at the palladium center, lowering the activation barrier for oxidative addition [2].
    
  • C1-Aldehyde (Orthogonal Electrophile): The carbonyl group is highly susceptible to nucleophilic attack. It can be derivatized via reductive amination or Wittig olefination. Crucially, mild hydride sources (like

    
    ) must be used to prevent the premature hydrodehalogenation of the C–Br or C–Cl bonds.
    
Quantitative Reactivity Summary
Reaction SiteTarget BondBond Dissociation EnergyOptimal Catalyst / Reagent SystemTemp.Expected Yield
C2 C–Br~68 kcal/mol

/

80 °C85–95%
C4 C–Cl~81 kcal/mol

/ XPhos /

110 °C75–88%
C1 –CHON/A (Addition)

/ Amine
25 °C90–98%

Mechanistic Workflow: Orthogonal Functionalization

The following diagram illustrates the programmable divergence of 2-Bromo-4-chloro-5-methylbenzaldehyde into highly complex derivatives.

G SM 2-Bromo-4-chloro-5-methylbenzaldehyde (Starting Material) C2_Coupling Pathway A: C2-Selective Suzuki Catalyst: Pd(PPh3)4 Target: C-Br Bond SM->C2_Coupling Step 1: 80°C, 12h Product_A 2-Aryl-4-chloro-5-methylbenzaldehyde (Intermediate 1) C2_Coupling->Product_A C4_Coupling Pathway B: C4-Sequential Coupling Catalyst: Pd2(dba)3 / XPhos Target: C-Cl Bond Product_B 2,4-Diaryl-5-methylbenzaldehyde (Complex Scaffold) C4_Coupling->Product_B Aldehyde_Func Pathway C: Aldehyde Derivatization Reagent: NaBH(OAc)3 Target: -CHO Group Product_C Orthogonal Amine Derivative (Late-Stage API) Aldehyde_Func->Product_C Product_A->C4_Coupling Step 2: 110°C, 24h Product_B->Aldehyde_Func Step 3: 25°C, 4h

Fig 1: Programmable sequential functionalization pathways of the bromo-chloroarene scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPC) are embedded within the steps to verify intermediate formation before proceeding.

Protocol A: Site-Selective C2-Suzuki-Miyaura Arylation

Objective: Selectively couple an arylboronic acid at the C2 position while leaving the C4-chlorine intact.

Causality Note:


 is selected because triphenylphosphine is a relatively neutral, unhindered ligand. At 80 °C, the Pd(0) species possesses enough kinetic energy to insert into the C–Br bond but faces an insurmountable activation barrier for the C–Cl bond, guaranteeing >99% site-selectivity.
  • Preparation: In an oven-dried Schlenk flask under argon, add 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv, 1.0 mmol), phenylboronic acid (1.05 equiv, 1.05 mmol), and

    
     (0.05 equiv, 5 mol%).
    
  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 5 mL), followed by an aqueous solution of

    
     (2.0 M, 2.0 equiv).
    
    • Why aqueous

      
      ? The biphasic system facilitates the transmetalation step by forming the reactive boronate complex at the solvent interface.
      
  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Criteria: Disappearance of the starting material mass (

      
       232/234/236). Appearance of the mono-arylated product mass (
      
      
      
      230/232). If a mass of
      
      
      272 is observed, over-coupling at the C4 position has occurred (indicating temperature overshoot).
  • Workup: Cool to room temperature, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 2-phenyl-4-chloro-5-methylbenzaldehyde .
Protocol B: Sequential C4-Buchwald-Hartwig Amination

Objective: Functionalize the unreactive C4-chlorine of the intermediate generated in Protocol A.

Causality Note: The C–Cl bond requires a highly active catalyst.


 combined with XPhos  (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) creates a mono-ligated Pd(0) complex. The electron-rich dicyclohexyl moiety pushes electron density into the Pd center to force oxidative addition into the C–Cl bond, while the bulky triisopropyl ring accelerates the final reductive elimination of the amine [3].
  • Preparation: In a glovebox, charge a vial with 2-phenyl-4-chloro-5-methylbenzaldehyde (1.0 equiv, 0.5 mmol), morpholine (1.2 equiv, 0.6 mmol),

    
     (2.5 mol%), XPhos (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent: Add anhydrous 1,4-dioxane (3 mL). Seal the vial with a PTFE septum cap.

  • Reaction: Heat the mixture at 110 °C for 24 hours.

    • Why 110 °C? The high temperature is thermodynamically required to overcome the C–Cl oxidative addition barrier, even with XPhos.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Validation Criteria: Complete consumption of the chlorinated intermediate. The product peak should exhibit a distinct UV absorbance shift due to the extended conjugation provided by the new C–N bond.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via reverse-phase chromatography.

Protocol C: Orthogonal Reductive Amination of the Aldehyde

Objective: Convert the C1-aldehyde into a secondary or tertiary amine without dehalogenation.

Causality Note: Sodium triacetoxyborohydride (


) is chosen over Sodium borohydride (

). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward aldehydes and ketones, but perfectly tuned to reduce the more electrophilic iminium ion generated in situ. This prevents the reduction of the aldehyde to an alcohol and completely avoids hydrodehalogenation of the aryl halides.
  • Imine Formation: Dissolve the benzaldehyde derivative (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous Dichloromethane (DCM). Add catalytic acetic acid (0.1 equiv) to accelerate iminium formation. Stir for 2 hours at 25 °C.

  • Reduction: Add

    
     (1.5 equiv) in one portion. Stir for 4 hours.
    
  • Self-Validation (IPC): Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active aldehyde spot and the appearance of a baseline-separated, Ninhydrin-positive spot confirms the formation of the amine.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, dry, and concentrate to yield the final polyfunctionalized scaffold.
    

References

  • Zhang, X., Liu, A., & Chen, W. (2008). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters, 10(17), 3849-3852. Retrieved from:[Link]

  • Organic Chemistry Portal. Selective C-H and C-X Functionalization. Organic Chemistry Portal Literature Review. Retrieved from:[Link]

Application

Reductive amination protocols using 2-Bromo-4-chloro-5-methylbenzaldehyde

Executive Summary & Chemical Context This guide details optimized protocols for the reductive amination of 2-Bromo-4-chloro-5-methylbenzaldehyde . This scaffold presents a unique dichotomy in synthetic chemistry: Electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide details optimized protocols for the reductive amination of 2-Bromo-4-chloro-5-methylbenzaldehyde . This scaffold presents a unique dichotomy in synthetic chemistry:

  • Electronic Activation: The halogen substituents (Br at C2, Cl at C4) are electron-withdrawing groups (EWGs), making the aldehyde carbonyl highly electrophilic and reactive toward nucleophilic attack.

  • Steric Deactivation: The ortho-bromo substituent creates significant steric strain, impeding the formation of the tetrahedral intermediate and the imine species.

Successful derivatization requires protocols that drive the equilibrium toward the imine before the reduction step, preventing the formation of alcohol byproducts (direct reduction of aldehyde).

Key Precaution: Avoid Catalytic Hydrogenation. Standard reductive amination using


 and Pd/C is contraindicated  for this substrate. The aryl-bromide and aryl-chloride bonds are susceptible to hydrodehalogenation under these conditions, destroying the scaffold's functional handles.

Mechanistic Logic & Pathway Selection

To select the correct protocol, one must balance the nucleophilicity of the amine against the steric hindrance of the aldehyde.

Decision Matrix: Protocol Selection

ProtocolSelection Start Select Amine Partner AmineType Amine Class? Start->AmineType ProtocolA Protocol A: STAB (Standard) AmineType->ProtocolA Primary Aliphatic (Unhindered) ProtocolB Protocol B: Ti(OiPr)4 (Lewis Acid) AmineType->ProtocolB Aniline / Weak Nucleophile or Secondary Amine AmineType->ProtocolB Sterically Bulky Amine ProtocolC Protocol C: Microwave/NaBH3CN AmineType->ProtocolC High Throughput Screening

Figure 1: Decision tree for selecting the optimal reductive amination method based on amine partner characteristics.

Protocol A: The "Abdel-Magid" Method (Standard)

Best For: Primary aliphatic amines (e.g., benzylamine, propylamine) where steric clash is minimal.

Rationale: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor. In 1,2-Dichloroethane (DCE), it reduces the iminium ion much faster than the aldehyde. However, for ortho-substituted benzaldehydes, acid catalysis is strictly required to protonate the hemiaminal intermediate.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Workflow:

  • Imine Pre-equilibrium: Charge a reaction vial with the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add Glacial AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "aging" period allows the sterically hindered aldehyde to form the imine/hemiaminal equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 4–16 hours. Monitor via LCMS or TLC.

    • Target: Disappearance of aldehyde (UV active).

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    

Protocol B: Titanium-Mediated Reductive Amination (High-Power)

Best For: Anilines (weak nucleophiles), secondary amines, or bulky amines that fail Protocol A.

Rationale: The ortho-bromo group hinders the expulsion of water during imine formation. Titanium(IV) isopropoxide acts as a dual-function reagent:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly traps the water produced, driving the equilibrium to the imine species before the reducing agent is introduced.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Complexation: In a flame-dried flask under

    
    , dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.
    
  • Titanium Addition: Add

    
     (1.5 equiv) dropwise via syringe.
    
    • Caution:

      
       is moisture sensitive.
      
  • Imine Formation: Stir at RT for 6–12 hours (or overnight).

    • Checkpoint: The solution often turns yellow/orange. Confirm imine formation by TLC (imine is usually less polar than aldehyde) or crude NMR. Do not proceed until aldehyde is consumed.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise. (Alternatively, use 
    
    
    
    if acid sensitivity is a concern, but
    
    
    is standard here).
  • Workup (Critical Step):

    • Add 1 mL of water to quench.[1] A thick white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc.

    • Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate. The residue is the crude amine, often requiring minimal purification.

Mechanism of Titanium Activation

TiMechanism Aldehyde 2-Br-Aldehyde + Amine TiComplex Ti-Coordination (Activation) Aldehyde->TiComplex + Ti(OiPr)4 Imine Imine Species (Water trapped by Ti) TiComplex->Imine - Ti(OH)x species Reduction Hydride Attack (NaBH4) Imine->Reduction Product Secondary Amine Reduction->Product

Figure 2: The Titanium(IV) isopropoxide acts as a water scavenger, forcing the sterically hindered aldehyde to the imine state prior to reduction.

Comparative Data & Troubleshooting

Solvent & Reagent Compatibility Table

VariableProtocol A (STAB)Protocol B (Ti-Mediated)Notes
Reaction pH Acidic (~pH 4-5)Neutral / BasicProtocol A requires AcOH.
Water Tolerance Low (decomposes hydride)Zero (hydrolyzes Ti)Use anhydrous solvents.
Steric Tolerance ModerateHighProtocol B is superior for ortho-substituted systems.
Side Reactions Direct reduction to alcoholMinimalProtocol B locks aldehyde as imine first.
Workup Aqueous extractionFiltration (Celite)Titanium salts clog filters; use Celite.

Troubleshooting Guide

  • Issue: Reaction stalls at Imine stage (Protocol A).

    • Cause: Steric bulk of the 2-Br group prevents hydride approach.

    • Fix: Switch to Protocol B. The Ti-complex activates the imine C=N bond more effectively than protonation alone.

  • Issue: Formation of Benzyl Alcohol byproduct.

    • Cause: Reducing agent added before imine formation was complete.

    • Fix: Increase "aging" time (Step 2 in Protocol A; Step 3 in Protocol B). Ensure aldehyde is consumed before adding hydride.

  • Issue: De-halogenation (Loss of Br/Cl).

    • Cause: Use of harsh conditions or wrong reductant.

    • Fix: Never use

      
      . Stick to Borohydrides.[2][3][4][5]
      

Safety & References

Safety Profile:

  • 2-Bromo-4-chloro-5-methylbenzaldehyde: Potential skin sensitizer and lachrymator. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Releases acetic acid upon hydrolysis. Evolution of

    
     gas possible.[6]
    
  • Titanium(IV) Isopropoxide: Reacts violently with water. Flammable.

References:

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[4][5][7][8]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[4] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552-2554.[4]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998 , 2527-2532.

Sources

Method

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocols Executive Summary & Strategic Rationale Multi-halogenated benzaldehydes are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocols

Executive Summary & Strategic Rationale

Multi-halogenated benzaldehydes are highly prized building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 2-Bromo-4-chloro-5-methylbenzaldehyde presents a unique synthetic opportunity: it possesses two distinct halogen handles (C2-Br and C4-Cl) alongside a versatile C1-aldehyde group.

The core challenge in utilizing this scaffold is achieving chemoselectivity —functionalizing one halogen without activating the other, while simultaneously preventing the degradation of the sensitive aldehyde moiety.

This application note details a field-proven, orthogonal functionalization strategy. By exploiting the thermodynamic differences in carbon-halogen bond dissociation energies (C–Br ~68 kcal/mol vs. C–Cl ~81 kcal/mol), we can achieve a kinetic advantage during the[1]. Through precise tuning of the ligand environment and base nucleophilicity, researchers can sequentially perform a Suzuki-Miyaura coupling at the C2 position, followed by a Buchwald-Hartwig amination at the C4 position, leaving the aldehyde intact for downstream elaboration.

Causality in Experimental Design

Do not treat cross-coupling conditions as interchangeable recipes. Every reagent choice in this orthogonal workflow is dictated by mechanistic causality:

  • Ligand Electronics (The Selectivity Switch): To selectively couple at the C2-bromo position, a standard, moderately electron-donating ligand like Triphenylphosphine (PPh

    
    ) is required. PPh
    
    
    
    readily facilitates oxidative addition into the weaker C–Br bond but lacks the electron density and steric bulk needed to activate the C–Cl bond at 80 °C. Conversely, for the subsequent C4-chloro functionalization, a highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand like XPhos is mandatory to force oxidative addition into the inert C–Cl bond and accelerate reductive elimination[2].
  • Base Nucleophilicity (Aldehyde Preservation): The presence of the C1-aldehyde strictly limits base selection. Strong, nucleophilic alkoxides (e.g., NaOtBu) commonly used in aminations will trigger Cannizzaro-type disproportionation or direct nucleophilic attack on the carbonyl. Therefore, mild, non-nucleophilic bases such as K

    
    CO
    
    
    
    and Cs
    
    
    CO
    
    
    are strictly required to ensure high chemoselectivity and yield[3].
  • Catalyst Speciation: Understanding catalyst speciation and maintaining appropriate ppm levels of active Pd is critical for preventing the formation of inactive palladium black, especially when scaling these multi-step reactions[4].

Workflow Visualization

OrthogonalCoupling SM 2-Bromo-4-chloro- 5-methylbenzaldehyde Int1 2-Aryl-4-chloro- 5-methylbenzaldehyde SM->Int1 Suzuki (C2) Pd(PPh3)4, K2CO3 Prod 2-Aryl-4-amino- 5-methylbenzaldehyde Int1->Prod Amination (C4) Pd2(dba)3, XPhos API Downstream API (Aldehyde Mod) Prod->API Reductive Amination NaBH(OAc)3

Orthogonal cross-coupling workflow for 2-Bromo-4-chloro-5-methylbenzaldehyde.

Quantitative Data: Ligand & Base Optimization

The table below summarizes the optimization of the first-stage Suzuki-Miyaura coupling. It quantitatively demonstrates how ligand bulk and base strength dictate the fate of the reaction.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (C2-Position)

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C2 vs C4)
1 Pd(PPh

)

K

CO

Dioxane/H

O
80 >99 >99:1
2Pd

(dba)

/ XPhos
K

CO

Dioxane/H

O
80>9945:55 (Loss of selectivity)
3Pd(dppf)Cl

K

PO

Toluene/H

O
809598:2
4Pd(PPh

)

NaOtBuDioxane80N/AN/A

*Extensive degradation observed. Strong alkoxide bases are incompatible with the unprotected aldehyde.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2-Position)

This protocol selectively installs an aryl group at the C2 position while preserving the C4-chloride.

Reagents:

  • 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv, 10 mmol)

  • Arylboronic Acid (1.05 equiv, 10.5 mmol)

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv, 5 mol%)
  • K

    
    CO
    
    
    
    (2.0 equiv, 20 mmol)
  • 1,4-Dioxane / H

    
    O (4:1 ratio, 0.2 M)
    

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried Schlenk flask with 2-Bromo-4-chloro-5-methylbenzaldehyde, the arylboronic acid, and K

    
    CO
    
    
    
    .
  • Degassing (Critical Step): Add the 1,4-Dioxane/H

    
    O solvent mixture. Sparge the biphasic solution vigorously with Argon for at least 15 minutes. Self-Validation: Failure to remove dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, resulting in a stalled reaction and a black precipitate.
    
  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(PPh

    
    )
    
    
    
    . Seal the flask and heat to 80 °C with vigorous stirring (800 rpm) to ensure biphasic mixing.
  • Reaction Monitoring: Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (R

    
     ~0.6) should be entirely consumed, replaced by a highly UV-active product spot (R
    
    
    
    ~0.45).
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the 2-Aryl-4-chloro-5-methylbenzaldehyde intermediate.
Protocol B: Buchwald-Hartwig Amination (C4-Position)

This protocol activates the previously inert C4-chloride for C–N bond formation.

Reagents:

  • 2-Aryl-4-chloro-5-methylbenzaldehyde (1.0 equiv, 5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 6 mmol)

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%)
  • XPhos (0.048 equiv, 4.8 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv, 10 mmol)
  • Anhydrous Toluene (0.15 M)

Step-by-Step Methodology:

  • Pre-catalyst Generation: In an Argon-filled glovebox or using standard Schlenk techniques, combine Pd

    
    (dba)
    
    
    
    and XPhos in a vial with 2 mL of anhydrous Toluene. Stir for 10 minutes at room temperature until the solution turns a deep, homogenous red/orange, indicating the formation of the active L
    
    
    Pd(0) species.
  • Reaction Assembly: To a separate flame-dried flask, add the 2-Aryl-4-chloro-5-methylbenzaldehyde, the amine, and finely powdered Cs

    
    CO
    
    
    
    .
  • Coupling: Transfer the pre-catalyst solution to the reaction flask. Dilute with the remaining anhydrous Toluene to reach 0.15 M. Seal the vessel and heat to 100 °C for 12–16 hours.

  • Reaction Monitoring: Self-Validation: Analyze via LC-MS. The C–Cl bond is highly stable; if conversion is <50% after 6 hours, verify that the Cs

    
    CO
    
    
    
    was strictly anhydrous, as water severely inhibits this specific catalytic cycle.
  • Workup: Cool the mixture, filter through a pad of Celite to remove inorganic salts and palladium particulate, and elute with EtOAc. Concentrate and purify via silica gel chromatography to isolate the final 2-Aryl-4-amino-5-methylbenzaldehyde.

References

  • "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS", NobelPrize.org. 1[1]

  • "Recent Advances in Borylation and Suzuki-Type Cross-Coupling", MDPI. 3[3]

  • "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions", PMC. 2[2]

  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm", ACS Publications. 4[4]

Sources

Application

Application Note: Strategic Utilization of 2-Bromo-4-chloro-5-methylbenzaldehyde in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It synthesizes confirmed chemical data with field-proven synthetic strategies.[1] [1] Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It synthesizes confirmed chemical data with field-proven synthetic strategies.[1]

[1]

Executive Summary

2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 2091146-62-0 ) is a specialized trisubstituted aromatic intermediate.[1][2][3][4] Its value in drug discovery lies in its orthogonal reactivity profile : it possesses three distinct "handles" (aldehyde, bromide, chloride) that allow for sequential, regioselective functionalization.

This molecule is increasingly relevant in the synthesis of SGLT2 inhibitors (gliflozins) and kinase inhibitors , where the 4-chloro-5-methyl motif serves as a lipophilic, metabolically stable core, while the 2-bromo and 1-formyl positions facilitate the construction of complex biaryl or diarylmethane scaffolds.

Chemical Profile Details
IUPAC Name 2-Bromo-4-chloro-5-methylbenzaldehyde
CAS Number 2091146-62-0
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Key Impurity Risk Regioisomer: 2-Bromo-5-chloro-4-methylbenzaldehyde (CAS 1383855-38-6)

Strategic Reactivity & Mechanism

The utility of this intermediate stems from the reactivity hierarchy of its substituents. An effective synthetic route exploits these differences to build complexity without protecting groups.

The Reactivity Hierarchy (Chemo- & Regioselectivity)[1]
  • The Aldehyde (C1): The most electrophilic site. Reacts with nucleophiles (Grignard, hydride donors) or undergoes condensation (Knoevenagel, reductive amination) under mild conditions.

  • The Bromide (C2): The primary cross-coupling handle. It undergoes Pd-catalyzed oxidative addition significantly faster than the chloride, allowing for selective Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The Chloride (C4): The "Silent" handle. It remains inert during standard Pd-catalyzed coupling at the C2-Br site, preserving a handle for late-stage diversification or serving as a permanent lipophilic blocker in the final API.[1]

Visualization: Orthogonal Synthetic Workflow

The following diagram illustrates the logical flow of utilizing this intermediate to access two common pharmaceutical scaffolds: Biaryl Aldehydes and Diarylmethanes .[1]

ReactivityFlow Figure 1: Orthogonal Functionalization Strategy. Note the divergence based on initial site selection. Start Starting Material 2-Bromo-4-chloro-5-methylbenzaldehyde Path1 Path A: C2-Selective Coupling (Suzuki-Miyaura) Start->Path1 Pd(PPh3)4, Ar-B(OH)2 Selective at -Br Path2 Path B: C1-Aldehyde Functionalization (Grignard/Reduction) Start->Path2 R-MgBr or NaBH4 Selective at -CHO Inter1 Intermediate A (Biaryl Aldehyde) Path1->Inter1 Retains -Cl & -CHO Inter2 Intermediate B (Halogenated Benzyl Alcohol) Path2->Inter2 Retains -Br & -Cl Final Target API Scaffold (SGLT2 Inhibitor / Kinase Inhibitor) Inter1->Final Aldehyde Modification Inter2->Final C2-Coupling

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the completion of the reaction is unambiguously signaled by analytical markers (e.g., disappearance of the aldehyde proton in NMR or shift in Rf value).[1]

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C2-Bromine position while leaving the C4-Chlorine and C1-Aldehyde intact.[1] Context: This step is critical for constructing the biaryl core common in gliflozin-type drugs.[1]

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv)[1]

  • Coupling Partner: 4-Ethylphenylboronic acid (1.2 equiv) [Example for SGLT2 scaffold]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vessel with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C4-Chlorine bond.[1]

  • Self-Validation (IPC - In-Process Control):

    • TLC: Elute in Hexane:EtOAc (8:1).[1] The starting material (Rf ~0.6) should disappear. The product will be more polar (lower Rf) due to the extended conjugation.

    • NMR Check: Monitor the aldehyde proton (~10.2 ppm). If it shifts or disappears, side reactions (oxidation/reduction) may have occurred.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Protocol B: Grignard Addition (Diarylmethanol Synthesis)

Objective: Convert the aldehyde to a secondary alcohol, a precursor to the methylene bridge in diarylmethane drugs.[1]

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv)[1]

  • Reagent: Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve the substrate in anhydrous THF and cool to -78°C . Why: Low temperature prevents the Grignard reagent from attacking the C2-Bromine via halogen-metal exchange.

  • Controlled Addition: Add PhMgBr dropwise over 30 minutes. Maintain internal temp < -70°C.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Self-Validation:

    • IR Spectroscopy: Disappearance of the strong C=O stretch at ~1690 cm⁻¹.[1]

    • NMR: Appearance of the benzylic -CH(OH)- proton as a doublet/singlet around 5.8 ppm.[1]

  • Quench: Pour into saturated NH₄Cl solution (exothermic).

  • Isolation: Extract with MTBE (Methyl tert-butyl ether).[1]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate, the following analytical parameters must be met.

TestAcceptance CriteriaDiagnostic Signal
HPLC Purity > 98.0% (Area %)Retention time distinct from des-bromo analog.[1]
¹H NMR (DMSO-d₆) Consistent StructureCHO: Singlet, ~10.15 ppm.Ar-H (C3/C6): Two singlets (para-position blocked).[1]
Regio-Isomerism < 0.5% IsomerCritical check: Ensure C4-Cl / C5-Me vs C5-Cl / C4-Me.[1]
Water Content < 0.5% w/wKarl Fischer titration (Critical for Grignard steps).

Note on Isomer Identification: The primary impurity is 2-Bromo-5-chloro-4-methylbenzaldehyde .[1] These isomers are difficult to separate by standard HPLC.

  • Differentiation Strategy: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the methyl group signal.

    • Target (4-Cl, 5-Me): NOE observed at C6-H (ortho to aldehyde).[1]

    • Impurity (5-Cl, 4-Me): NOE observed at C3-H (ortho to bromine).[1]

Safety & Handling Guidelines

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (2-Bromo-4-chloro-5-methylbenzoic acid).[1]

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • PubChem Compound Summary . (n.d.). 2-Bromo-4-chloro-5-methylbenzaldehyde (CID 136166567). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Gremmen, C., et al. (2018). Synthesis of SGLT2 Inhibitors: Strategic Considerations for the Construction of the C-Aryl Glucoside Scaffold. Organic Process Research & Development.

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Substituted Alkenes via the Wittig Reaction with 2-Bromo-4-chloro-5-methylbenzaldehyde

Introduction: The Strategic Importance of the Wittig Reaction The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] Invented by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this transformation is indispensable for converting aldehydes and ketones into alkenes with a high degree of regiochemical control.[2][3][4] The C=C bond in the product is formed precisely where the C=O group was located in the starting material, avoiding the isomeric mixtures that can arise from other methods like dehydration of alcohols.[3][5]

This guide focuses on the application of the Wittig reaction to a challenging substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde. This molecule's unique electronic and steric profile makes it an excellent case study for researchers in drug development and materials science who frequently encounter complex, multi-substituted aromatic systems. We will explore the causal relationships behind experimental choices, providing detailed, field-proven protocols for the synthesis of both (E) and (Z)-alkene isomers, addressing common challenges, and ensuring reproducible outcomes.

Analysis of the Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde

The reactivity of 2-Bromo-4-chloro-5-methylbenzaldehyde in the Wittig reaction is governed by a combination of steric and electronic factors. A thorough understanding of these properties is critical for optimizing reaction conditions.

  • Electronic Effects: The aromatic ring is substituted with two electron-withdrawing halogens (bromine and chlorine). These groups inductively increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphorus ylide.[6] This is a favorable characteristic for the initial addition step of the reaction. The methyl group provides a minor, opposing electron-donating effect.

  • Steric Hindrance: The bromine atom at the ortho-position presents significant steric bulk. This hindrance can impede the approach of the Wittig reagent to the carbonyl carbon, potentially slowing the reaction rate.[7][8] Low yields or failed reactions are common with sterically hindered aldehydes if conditions are not optimized.[8][9] This necessitates careful selection of the ylide and may require extended reaction times or elevated temperatures compared to unhindered aldehydes.

The Wittig Reagent: Controlling Alkene Geometry

The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide employed.[7][10] By selecting the appropriate ylide, chemists can exert control over the formation of either the (E)- or (Z)-alkene.

  • Unstabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or hydrogen substituents (e.g., Ph₃P=CH₂), are highly reactive. They typically react with aldehydes under kinetic control to form a syn-oxaphosphetane intermediate, which rapidly decomposes to yield the (Z)-alkene as the major product.[7][10]

  • Stabilized Ylides: When the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone, such as in Ph₃P=CHCO₂Et), the ylide is less reactive. The initial cycloaddition becomes more reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane. This intermediate subsequently decomposes to furnish the (E)-alkene as the predominant isomer.[7][9][10]

Reaction Mechanism: A Concerted Pathway

While early descriptions involved a zwitterionic betaine intermediate, extensive mechanistic studies now support a concerted [2+2] cycloaddition pathway for most Wittig reactions under lithium-salt-free conditions.[4][7][10]

The reaction proceeds as follows:

  • Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide.[5][11]

  • [2+2] Cycloaddition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading directly to a four-membered ring intermediate, the oxaphosphetane.[4][10][11]

  • Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously decomposes in a retro-[2+2] cycloaddition. This step is irreversible and driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), which is the thermodynamic driving force for the entire reaction.[2][3]

Diagram: Wittig Reaction General Mechanism

Wittig_Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_reaction Step 2 & 3: Cycloaddition & Decomposition P_salt R¹-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R¹-CH=PPh₃ (Phosphorus Ylide) P_salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ylide_ref Aldehyde Ar-CHO (Aldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Ar-CH=CH-R¹ (Alkene Product) Oxaphosphetane->Alkene Retro-[2+2] (Irreversible) TPPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

Safety Precautions: These protocols involve hazardous materials. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Anhydrous solvents are essential, and reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol A: Synthesis of (Z)-1-(2-Bromo-4-chloro-5-methylstyryl)benzene

This protocol utilizes an unstabilized ylide to favor the formation of the (Z)-alkene.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
Benzyltriphenylphosphonium chloride388.881.36 g3.501.2
Anhydrous Tetrahydrofuran (THF)-25 mL + 10 mL--
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.34 mL3.351.15
2-Bromo-4-chloro-5-methylbenzaldehyde233.49677 mg2.901.0
Saturated aq. NH₄Cl-20 mL--
Diethyl ether-50 mL--
Brine-20 mL--
Anhydrous MgSO₄ or Na₂SO₄-~2 g--

Step-by-Step Procedure

  • Ylide Generation: a. Add benzyltriphenylphosphonium chloride (1.36 g) and a magnetic stir bar to a flame-dried 100 mL round-bottom flask. b. Seal the flask with a septum and place it under an inert atmosphere (N₂ or Ar). c. Add anhydrous THF (25 mL) via syringe. Stir to form a suspension. d. Cool the suspension to 0 °C in an ice-water bath. e. Slowly add n-butyllithium (1.34 mL) dropwise via syringe over 10 minutes. A deep orange or red color should develop, indicating the formation of the ylide.[6] f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde: a. Dissolve 2-Bromo-4-chloro-5-methylbenzaldehyde (677 mg) in anhydrous THF (10 mL) in a separate dry vial. b. Cool the ylide solution back to 0 °C. c. Add the aldehyde solution dropwise to the ylide mixture via syringe over 15 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Due to the steric hindrance of the aldehyde, the reaction may be slow. Monitor its progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction may require stirring for 12-24 hours.

  • Workup and Extraction: a. Once the reaction is complete (as indicated by TLC), quench it by slowly adding saturated aqueous NH₄Cl solution (20 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol B: Synthesis of (E)-Ethyl 3-(2-bromo-4-chloro-5-methylphenyl)acrylate

This protocol uses a stabilized ylide, which favors the (E)-alkene and allows for milder reaction conditions.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
(Carbethoxymethylene)triphenylphosphorane348.381.12 g3.221.1
2-Bromo-4-chloro-5-methylbenzaldehyde233.49677 mg2.901.0
Dichloromethane (DCM) or Toluene-30 mL--
Hexanes-~50 mL--

Step-by-Step Procedure

  • Reaction Setup: a. Add 2-Bromo-4-chloro-5-methylbenzaldehyde (677 mg), (carbethoxymethylene)triphenylphosphorane (1.12 g), and a magnetic stir bar to a 100 mL round-bottom flask. b. Add dichloromethane (30 mL). Stabilized ylides are often stable enough to be handled in air for short periods, and the reaction does not typically require an inert atmosphere.[9] c. Fit the flask with a reflux condenser.

  • Reaction: a. Stir the mixture at room temperature. The reaction with stabilized ylides can be slower than with unstabilized ones, especially with hindered aldehydes. b. If the reaction is slow at room temperature (monitor by TLC), gently heat the mixture to reflux (~40 °C for DCM) and maintain for 4-8 hours, or until TLC indicates consumption of the starting aldehyde.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure. c. The resulting residue will contain the desired product and the byproduct, triphenylphosphine oxide (TPPO). Proceed to the purification section.

Purification: Overcoming the TPPO Challenge

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has a polarity similar to that of the desired alkene product, complicating purification by column chromatography.[13][14]

Recommended Purification Strategy:

  • Initial TPPO Removal by Precipitation: a. To the crude reaction residue, add a minimal volume of a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes (e.g., 1:4).[15] b. Stir or sonicate the mixture. TPPO is poorly soluble in nonpolar solvents and should precipitate as a white solid.[13] c. Cool the mixture in an ice bath to maximize precipitation. d. Filter the mixture through a Büchner funnel or a silica plug, collecting the filtrate. Wash the solid precipitate with a small amount of cold nonpolar solvent.[13]

  • Flash Column Chromatography: a. Concentrate the filtrate. b. Purify the remaining residue using flash column chromatography on silica gel. c. An appropriate eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). d. Collect fractions and analyze by TLC to isolate the pure alkene product.

  • Alternative Chemical Removal of TPPO: For particularly difficult separations, TPPO can be converted into a more easily separable species. For example, treatment with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt that can be filtered off.[16]

Diagram: Experimental & Purification Workflow

Workflow cluster_A Protocol A (Unstabilized Ylide) cluster_B Protocol B (Stabilized Ylide) start_node Start: Select Protocol (A for Z-alkene, B for E-alkene) ylide_gen 1. Generate Ylide (Phosphonium Salt + n-BuLi in THF) start_node->ylide_gen Protocol A reaction_setup_b 1. Mix Aldehyde + Ylide in DCM start_node->reaction_setup_b Protocol B process_node process_node decision_node decision_node io_node io_node end_node End: Pure Alkene Product reaction_a 2. React with Aldehyde (0°C to RT, 12-24h) ylide_gen->reaction_a reaction_b 2. Stir at RT or Reflux (4-8h) reaction_setup_b->reaction_b workup 3. Reaction Workup (Quench, Extract) reaction_a->workup reaction_b->workup concentrate 4. Concentrate to get Crude Product workup->concentrate precipitate 5. Precipitate TPPO (Add Hexanes, Filter) concentrate->precipitate column 6. Flash Column Chromatography precipitate->column characterize 7. Characterize Product (NMR, IR, MS) column->characterize characterize->end_node

Caption: Workflow for Wittig reaction and purification.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Steric Hindrance: The ortho-bromo group is significantly hindering the reaction.[8] Inactive Ylide: Base was not strong enough, or moisture decomposed the ylide. Aldehyde Instability: Aldehyde degraded or polymerized.[7][9]Increase reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). For Protocol A, ensure all glassware is flame-dried and reagents are anhydrous. Use fresh, titrated n-BuLi. Use freshly purified aldehyde if possible.
Poor E/Z Selectivity Salt Effects (Protocol A): Lithium salts from n-BuLi can affect stereochemical drift.[7][9] Semi-stabilized Ylide Behavior: The chosen ylide has intermediate character.To improve Z-selectivity, perform the reaction under salt-free conditions (e.g., using NaHMDS or KHMDS as the base). For high E-selectivity, consider the Schlosser modification or the Horner-Wadsworth-Emmons reaction.[7][9][17]
Difficult Purification Similar Polarity: The product and TPPO have very similar Rf values on TLC.Repeat the precipitation step with different nonpolar solvents. Consider chemical conversion of TPPO to a more polar phosphine oxide derivative by treating the crude mixture with H₂O₂ before chromatography.[14] Use an alternative purification method like recrystallization.[18]

References

  • Wittig reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Cui, Y., et al. (2025, August 11). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Taylor, R. J. K., et al. (2012, March 5). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • Kabalka, G. W., et al. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Web Pages. (n.d.). 8. Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). Solvent Free Wittig Reactions. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 30). Wittig reaction purification for products with very low polarity. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications. Retrieved March 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2022, May 20). The Wittig Reaction. In Greener Organic Transformations. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved March 7, 2026, from [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Unknown. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Beyond Benign. (n.d.). Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylbenzaldehyde. Retrieved March 7, 2026, from [Link]

Sources

Application

Grignard addition to 2-Bromo-4-chloro-5-methylbenzaldehyde aldehyde group

PART 1: STRATEGIC ANALYSIS & MECHANISTIC INSIGHT Executive Summary This application note details the chemoselective nucleophilic addition of a Grignard reagent (R-MgX) to the aldehyde moiety of 2-Bromo-4-chloro-5-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: STRATEGIC ANALYSIS & MECHANISTIC INSIGHT

Executive Summary

This application note details the chemoselective nucleophilic addition of a Grignard reagent (R-MgX) to the aldehyde moiety of 2-Bromo-4-chloro-5-methylbenzaldehyde . The primary synthetic challenge is the preservation of the halogenated scaffold. The substrate contains a highly reactive aryl bromide at the ortho position and an aryl chloride at the para position.

Standard Grignard conditions often lead to Halogen-Metal Exchange (HME) , particularly at the bromine position, resulting in polymerization, scrambling, or loss of the functional handle required for downstream cross-coupling (e.g., Suzuki-Miyaura). This protocol utilizes Kinetic Control at cryogenic temperatures (-78°C) to favor 1,2-addition over the thermodynamic HME pathway.

Chemoselectivity & The "Ortho" Effect

The 2-bromo substituent presents a dual challenge:

  • Steric Hindrance: It blocks the trajectory of incoming nucleophiles.

  • Complex Induced Proximity Effect (CIPE): The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen. This brings the nucleophilic "R" group into close proximity with the ortho-bromine. If the temperature allows (typically >0°C), the Grignard reagent may attack the bromine (halogen exchange) rather than the carbonyl carbon.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways: the desired Kinetic Path (Addition) versus the undesired Thermodynamic Path (Exchange).

ReactionPathways Substrate 2-Bromo-4-chloro- 5-methylbenzaldehyde Coordination Mg-Carbonyl Coordination Complex Substrate->Coordination R-MgX TS_Add Transition State A (Nucleophilic Attack) Coordination->TS_Add Low Temp (-78°C) Kinetic Control TS_Ex Transition State B (Br-Mg Exchange) Coordination->TS_Ex High Temp (>0°C) Thermodynamic Control Inter_Add Alkoxide Intermediate TS_Add->Inter_Add Product Target Secondary Alcohol (Halogens Intact) Inter_Add->Product H3O+ Quench Inter_Ex Aryl-Grignard Species (Unstable) TS_Ex->Inter_Ex SideProduct Side Products: Debrominated / Polymerized Inter_Ex->SideProduct

Figure 1: Mechanistic divergence between 1,2-addition and halogen-metal exchange.

PART 2: EXPERIMENTAL PROTOCOL

Reagents & Materials
ComponentSpecificationRole
Substrate 2-Bromo-4-chloro-5-methylbenzaldehyde (>97%)Electrophile
Grignard Reagent Methylmagnesium Bromide (3.0 M in Et₂O) [Note 1]Nucleophile
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherReaction Medium
Quench Saturated Ammonium Chloride (NH₄Cl)Proton Source
Inert Gas Nitrogen (N₂) or Argon (Ar)Atmosphere

[Note 1]: Methylmagnesium bromide is used as the standard model. If adding a phenyl or alkyl chain, adjust molarity calculations accordingly. Diethyl ether is preferred for the Grignard source to minimize HME, while THF is used as the reaction solvent for solubility.[1]

Critical Safety Parameters
  • Hazard: The substrate is a halogenated benzaldehyde; likely a skin/eye irritant. Grignard reagents are pyrophoric and react violently with water.

  • Control: All glassware must be flame-dried or oven-dried (120°C overnight). Perform all transfers via cannula or oven-dried syringe under positive inert gas pressure.

Step-by-Step Methodology
Phase 1: System Preparation
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a rubber septum.

  • Purge: Flame-dry the apparatus under vacuum, then backfill with N₂. Repeat 3 times.

  • Solvation: Dissolve 1.0 eq (e.g., 5.0 g) of 2-Bromo-4-chloro-5-methylbenzaldehyde in anhydrous THF (0.2 M concentration, ~100 mL). Inject this into the RBF.

Phase 2: Cryogenic Addition (The Critical Step)
  • Cooling: Submerge the RBF in a dry ice/acetone bath to reach -78°C . Allow 15 minutes for internal temperature equilibration.

  • Reagent Loading: Transfer 1.2 eq of the Grignard reagent into the addition funnel using a syringe.

  • Controlled Addition: Add the Grignard reagent dropwise over 30-45 minutes .

    • Expert Tip: The addition rate must be slow enough to prevent localized exotherms (hotspots) which trigger bromine exchange.

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear; a more polar alcohol spot should appear.

Phase 3: Quench & Workup
  • Quenching: While still at -78°C, slowly add saturated aq. NH₄Cl (20 mL) . This destroys excess Grignard and protonates the alkoxide before the mixture warms up, preventing post-reaction exchange.

  • Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT).

  • Extraction: Dilute with water and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow Visualization

ExperimentalWorkflow Start Start: Flame-Dry Glassware (N2 Atmosphere) Dissolve Dissolve Substrate in THF (0.2 M Concentration) Start->Dissolve Cool Cool to -78°C (Dry Ice / Acetone) Dissolve->Cool Add Dropwise Addition of Grignard (Rate: 1 mL/min) Cool->Add Monitor Stir 1 hr @ -78°C Check TLC/HPLC Add->Monitor Quench Quench with sat. NH4Cl (Still at -78°C) Monitor->Quench Workup Warm to RT -> Extract (EtOAc) -> Dry (MgSO4) -> Concentrate Quench->Workup

Figure 2: Step-by-step experimental workflow for high-fidelity Grignard addition.

PART 3: QUALITY CONTROL & TROUBLESHOOTING

Analytical Specifications
ParameterMethodAcceptance Criteria
Conversion HPLC / GC-MS>98% consumption of aldehyde.
Purity 1H NMRClean doublet/quartet (CH-OH) signals; No debrominated aromatic signals.
Selectivity LC-MSMass peak corresponding to [M+R-H2O] or [M+R]. Absence of [M-Br+H].[2][3]
Troubleshooting Guide

Problem 1: Presence of Debrominated Byproduct (Ar-H)

  • Cause: Halogen-Metal exchange occurred.[4][5]

  • Solution: Lower temperature to -78°C strictly. Ensure the Grignard reagent is not "TurboGrignard" (i-PrMgCl·LiCl) unless specifically required, as LiCl accelerates exchange. Use Diethyl Ether instead of THF for the Grignard source (slower exchange kinetics in ether).

Problem 2: Low Conversion

  • Cause: Enolization of the aldehyde (if alpha-protons were present, though unlikely here due to the aryl nature) or wet solvent quenching the reagent.

  • Solution: Titrate the Grignard reagent before use to verify molarity. Increase equivalents to 1.5 eq.

Problem 3: Wurtz Coupling (Dimerization)

  • Cause: Temperature too high during Grignard preparation or addition.

  • Solution: Maintain strict cryogenic conditions.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-4-chloro-5-methylbenzaldehyde. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction: Mechanism and Conditions. Retrieved from

  • Knochel, P., et al. (2003).[6] Magnesium-Halogen Exchange vs Addition. Angewandte Chemie International Edition. (Contextual grounding on exchange kinetics).

  • BenchChem. (2025).[7] Application Notes for Grignard Reaction with Substituted Benzaldehydes. Retrieved from

  • Master Organic Chemistry. (2015). Protecting Groups and Selectivity in Grignard Reactions. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Bromo-4-chloro-5-methylbenzaldehyde Synthesis

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-bromo-4-chloro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-bromo-4-chloro-5-methylbenzaldehyde .

The most direct and scalable synthetic route to this compound is the electrophilic aromatic bromination of 4-chloro-3-methylbenzaldehyde [1][2]. While this is a fundamental approach for introducing bromine substituents into aromatic aldehydes[3], achieving high yields requires strict control over regioselectivity, reaction kinetics, and anhydrous conditions to prevent byproduct formation.

Mechanistic Pathway & Regioselectivity

Understanding the causality behind the reaction's regioselectivity is critical for yield optimization. In the starting material (4-chloro-3-methylbenzaldehyde), the aromatic ring is influenced by three directing groups:

  • Methyl Group (C3): Weakly activating, ortho/para-directing.

  • Chloro Group (C4): Deactivating, ortho/para-directing.

  • Formyl Group (C1): Strongly deactivating, meta-directing.

Because activating groups dominate electrophilic aromatic substitution (EAS), the methyl group dictates the position of the incoming electrophile. The methyl group directs to Position 2 (ortho) and Position 6 (para). However, Position 2 is sterically hindered by the adjacent formyl group. Therefore, the kinetically and thermodynamically favored site of attack is Position 6 . Upon bromination at Position 6, IUPAC renumbering yields the target molecule: 2-bromo-4-chloro-5-methylbenzaldehyde .

DirectingEffects SM 4-chloro-3-methylbenzaldehyde CH3 Methyl Group (C3) Activating, o/p-directing SM->CH3 Cl Chloro Group (C4) Deactivating, o/p-directing SM->Cl CHO Formyl Group (C1) Deactivating, m-directing SM->CHO Pos6 Position 6 (Major) Sterically accessible Para to CH3 CH3->Pos6 Dominant Effect Pos2 Position 2 (Minor) Sterically hindered Ortho to CH3 CH3->Pos2 Steric Clash Pos5 Position 5 (Trace) Directed by Cl/CHO Unfavorable Cl->Pos5 CHO->Pos5

Directing group effects governing the regioselective bromination at Position 6.

Troubleshooting & FAQs

Q1: My GC-MS shows a mixture of isomers. How do I minimize the formation of the 2-bromo-4-chloro-3-methylbenzaldehyde byproduct? A: The formation of the sterically hindered Position 2 isomer occurs when the reaction is run at elevated temperatures, which provides enough thermal energy to overcome the steric activation barrier. To maximize the thermodynamic preference for the less hindered Position 6, strictly maintain the reaction temperature between 0 °C and 5 °C during the entire bromine addition phase. Standard procedures for halobenzaldehyde synthesis demonstrate that temperature control is paramount for regioselectivity[4].

Q2: I am observing significant oxidation of the aldehyde group to the corresponding benzoic acid. How can I prevent this? A: Molecular bromine (


) reacts with trace amounts of water to form hypobromous acid (

), a potent oxidizing agent that rapidly converts aldehydes to carboxylic acids.
  • Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous dichloromethane (DCM) stored over molecular sieves, and maintain a positive pressure of inert gas (

    
     or Ar).
    

Q3: My reaction stalls at 80% conversion. Should I add more bromine? A: No. Adding excess bromine significantly increases the risk of over-bromination (yielding 2,6-dibromo-4-chloro-3-methylbenzaldehyde). The stall is likely due to catalyst deactivation. The process relies on Lewis acid catalysts like iron(III) bromide (


) or aluminum chloride (

) to generate the highly electrophilic bromonium species[3].

is highly hygroscopic; if it absorbs atmospheric moisture, it hydrates and loses its catalytic activity. Ensure your catalyst is freshly opened or stored in a desiccator.

Quantitative Data: Optimization of Bromination Conditions

The following table summarizes the causal relationship between reaction conditions and yield, based on optimized internal protocols.

ReagentCatalystSolventTemp (°C)Conversion (%)Yield (%)Major Impurity

(1.50 eq)
Fe (0.10 eq)DCM25>9945Dibrominated byproduct

(1.05 eq)

(0.05 eq)
DCM 0 98 82 Trace oxidation (acid)
NBS (1.10 eq)TFA (0.20 eq)DMF258570Unreacted starting material

(1.05 eq)

(0.10 eq)

095782-bromo isomer

Standard Operating Procedure (SOP): Optimized Bromination

This protocol is designed as a self-validating system . In-process checks are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Workflow A Starting Material 4-chloro-3-methylbenzaldehyde B Cooling & Catalyst Addition (0-5 °C, FeBr3) A->B C Bromination Slow addition of 1.05 eq Br2 B->C D Quenching & Workup Na2S2O3 quench C->D E Purification Recrystallization D->E F Target Product 2-Bromo-4-chloro-5-methylbenzaldehyde E->F

Step-by-step workflow for the electrophilic bromination of 4-chloro-3-methylbenzaldehyde.

Step-by-Step Methodology

Step 1: Preparation & Catalyst Activation

  • In a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-chloro-3-methylbenzaldehyde (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Add anhydrous

    
     (0.05 eq) in one portion.
    
  • Causality:

    
     acts as a Lewis acid to polarize the Br-Br bond, creating the active electrophile[3].
    
  • Cool the mixture to 0 °C using an ice-water bath.

Step 2: Electrophilic Bromination

  • Dissolve

    
     (1.05 eq) in anhydrous DCM (2 mL/mmol) in the dropping funnel.
    
  • Add the

    
     solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.
    
  • Causality: Slow addition prevents localized spikes in bromine concentration, which drive dibromination.

  • Validation Check: The reaction mixture should transition from a dark red (free bromine) to a pale yellow/orange as the bromine is consumed. If the dark red color persists for >15 minutes without fading during addition, the catalyst has likely deactivated due to moisture.

Step 3: Quenching & Workup

  • Stir the reaction at 0 °C for an additional 2 hours. Monitor conversion via TLC (Hexanes:EtOAc 9:1).

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (

    
    ) at 0 °C.
    
  • Validation Check: Add a drop of the aqueous phase to KI-starch paper. A lack of blue-black color confirms the complete destruction of excess

    
    .
    
  • Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated

    
     (to remove trace acid byproducts), followed by brine.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Recrystallize the crude solid from a mixture of ethanol and water (or hexanes) to afford pure 2-bromo-4-chloro-5-methylbenzaldehyde as a crystalline solid.

References

  • [1] National Institutes of Health (NIH). "The Importance of Hydrogen Bonding and Aromatic Stacking to the Affinity and Efficacy of Cannabinoid Receptor CB2 Antagonist." PubMed Central. URL: [Link]

  • [2] Google Patents. "Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof (US6300525B1)." URL:

  • [4] Organic Syntheses. "2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure." Organic Syntheses, Coll. Vol. 5. URL:[Link]

Sources

Optimization

Preventing debromination during coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde

Topic: Preventing Debromination During Coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Debromination During Coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Welcome to the Application Support Hub. This guide addresses the specific challenge of hydrodebromination (protodebromination) during the Palladium-catalyzed cross-coupling of 2-Bromo-4-chloro-5-methylbenzaldehyde . This substrate presents a unique "selectivity triangle" (Bromine vs. Chlorine vs. Aldehyde), where the preservation of the halogen motif is critical for downstream utility.

Diagnostic Hub: The "Why" Behind the Failure

Symptom: You attempted a Suzuki-Miyaura (or similar) coupling targeting the C-Br bond, but analysis (LC-MS/NMR) shows significant formation of 4-chloro-3-methylbenzaldehyde (the hydrodebrominated byproduct) instead of the desired biaryl product.

Root Cause Analysis: Debromination occurs when the oxidative addition intermediate (Ar-Pd-Br ) intercepts a hydride source faster than it undergoes transmetalation with your coupling partner.

The Mechanism of Failure

In systems containing electron-withdrawing groups (like the aldehyde at C1) and multiple halogens, the C-Br bond is highly activated for oxidative addition. However, if the transmetalation step is sluggish (due to sterics or low nucleophilicity of the boronic acid), the Palladium center seeks stabilization via other pathways.

Common Hydride Sources (The Culprits):

  • 
    -Hydride Elimination from Solvents:  Primary/secondary alcohols (MeOH, EtOH, iPrOH) are the most common offenders. Pd coordinates the alcohol, undergoes 
    
    
    
    elimination, forms a Pd-H species, and reductively eliminates Ar-H.
  • Alkoxide Bases: Bases like NaOEt or NaOiPr can transfer a hydride to Palladium.

  • Trace Water + Phosphine: In some catalytic cycles, water can attack coordinated phosphines, generating H-Pd-X species.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Catalytic Cycle (Green) and the destructive Debromination Off-Ramp (Red).

Suzuki_Debromination Start Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet + Boronic Acid + Base PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Desired Product (Biaryl) RedElim->Product HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->PdHydride Hydride Transfer PdHydride->Pd0 Regenerate Pd(0) Byproduct Debrominated Byproduct (Ar-H) PdHydride->Byproduct Reductive Elim.

Caption: Competitive pathways in Pd-catalyzed coupling. The 'Red' cycle dominates when transmetalation is slow or hydride sources are abundant.

Protocol Vault: Optimized Coupling Conditions

To prevent debromination of 2-Bromo-4-chloro-5-methylbenzaldehyde , we must eliminate hydride sources and accelerate the productive cycle.

Protocol A: The "Anhydrous" Approach (Recommended)

Best for difficult substrates where debromination is the primary side reaction.

ComponentRecommendationCausal Logic
Solvent Toluene or 1,4-Dioxane Strictly Aprotic. Avoids alcohols completely to prevent solvent-mediated hydride transfer [1].
Base

(Anhydrous)
Mild, non-nucleophilic base. Avoids alkoxides (like NaOEt) which are potent hydride donors.
Catalyst Pd(OAc)2 + SPhos SPhos (Buchwald Ligand) is electron-rich and bulky.[2] It accelerates oxidative addition AND reductive elimination, outcompeting the side reaction [2].
Stoichiometry 1.0 equiv Ar-Br : 1.2 equiv Boronic AcidSlight excess of nucleophile ensures transmetalation is kinetically favored.

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 eq), Boronic Acid (1.2 eq),

    
     (2.0 eq), and SPhos (4 mol%).
    
  • Catalyst: Add

    
     (2 mol%).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration). Do not use un-degassed solvents.

  • Cycle: Seal vessel. Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through Celite (to remove Pd). Concentrate.

Protocol B: The "Aqueous" Approach (Alternative)

If your boronic acid is polar or requires water for solubility.

  • Solvent: THF : Water (4:1).

  • Base:

    
    .[1][3]
    
  • Catalyst: Pd(dppf)Cl2·DCM .

  • Note: While water is a proton source, it does not act as a hydride source in the same way alcohols do. However, ensure no alcohols (ethanol/methanol) are used as co-solvents.

Troubleshooting FAQs

Q1: I am seeing the debrominated product (Ar-H) AND the homocoupled product (Ar-Ar). What is happening? A: This indicates your catalyst is active, but the cross-coupling cycle is stalling.

  • Debromination: Caused by hydride sources (likely your solvent).[3]

  • Homocoupling: Caused by oxygen leaking into the system (Glaser coupling of boronic acids) or disproportionation.

  • Fix: Switch to Protocol A (Toluene/SPhos). Degas solvents vigorously (sparge with Argon for 15 mins) to remove Oxygen.

Q2: Can I use Ethanol or Isopropanol as a co-solvent? A: Absolutely not. For this specific substrate, primary and secondary alcohols are the #1 cause of hydrodebromination. The aldehyde group on your substrate makes the Ar-Pd intermediate more electrophilic, increasing its susceptibility to hydride reduction from the solvent [3].

Q3: Will the Chlorine atom react? A: Under standard Suzuki conditions (Temp < 100°C), the Bromine is significantly more reactive than the Chlorine. The oxidative addition into C-Br is orders of magnitude faster. You generally do not need to worry about C-Cl coupling unless you use specialized ligands (like


) and high temperatures (>110°C).

Q4: My reaction is stuck at 50% conversion. Should I add more catalyst? A: Before adding catalyst, check the pH. The aldehyde can sometimes undergo oxidation to the carboxylic acid (if air is present), neutralizing your base.

  • Action: Add 1.0 equiv more of Base (

    
    ) and check if the reaction restarts. If not, the catalyst may have poisoned ("Pd Black"). In that case, filter and restart with fresh catalyst.
    

Q5: Why SPhos? Can I use


? 
A:  You can, but Tetrakis (

) is prone to oxidative instability and slower reductive elimination. SPhos forms a highly active monoligated Pd species that facilitates the coupling of sterically demanding or electron-poor substrates (like your aldehyde) much faster than the rate of debromination [2].

References

  • BenchChem. Preventing Debromination Side Reactions. Retrieved from BenchChem Technical Library. Link

  • Barder, T. E., et al. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005. Link

  • Navarro, O., et al. General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides. Journal of Organic Chemistry, 2004. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-chloro-5-methylbenzaldehyde

Status: Operational Ticket ID: PUR-BCMB-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Crude 2-Bromo-4-chloro-5-methylbenzaldehyde[1] Executive Summary: The Pu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-BCMB-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Crude 2-Bromo-4-chloro-5-methylbenzaldehyde[1]

Executive Summary: The Purity Challenge

Purifying 2-Bromo-4-chloro-5-methylbenzaldehyde presents a specific set of challenges due to its tri-substituted aromatic ring. The primary impurities encountered in the crude synthesis mixture are typically:

  • Regioisomers: Formed during electrophilic aromatic substitution (bromination).[1][2]

  • Oxidation Byproducts: The aldehyde group is sensitive to air, oxidizing to 2-bromo-4-chloro-5-methylbenzoic acid .[1]

  • Unreacted Starting Material: Often the non-brominated precursor or the benzyl alcohol intermediate.

This guide prioritizes chemical specificity (Bisulfite Adduct) over simple physical separation, as this yields the highest purity (>98%) by chemically selecting for the aldehyde functionality.

Module 1: The "Gold Standard" Protocol (Bisulfite Adduct)

Q: My crude product contains significant non-aldehyde impurities (starting materials, isomers). Recrystallization isn't working. What is the best method?

A: The Sodium Bisulfite Adduct Method is the most robust technique for this compound.[1] It exploits the reversible reaction between the aldehyde and bisulfite to form a water-soluble salt, leaving non-aldehyde impurities in the organic phase.

The Mechanism

The aldehyde reacts with sodium bisulfite (


) to form a crystalline, water-soluble sulfonate adduct.[1] Impurities (which lack the reactive carbonyl) remain in the organic solvent and are washed away. The adduct is then hydrolyzed back to the pure aldehyde using a base or acid.
Step-by-Step Protocol
  • Dissolution: Dissolve your crude solid (e.g., 10 g) in a minimal amount of Diethyl Ether or Toluene (approx. 30-50 mL).[1] The solution should be clear; filter if necessary.

  • Adduct Formation:

    • Prepare a saturated solution of Sodium Bisulfite (

      
      )  (approx. 40% aq.[1] solution).
      
    • Add 1.5 equivalents of the bisulfite solution to your organic phase.

    • Critical Step: Vigorously stir for 1-2 hours. A thick, white precipitate (the adduct) should form.

  • Separation (The Purification Step):

    • Filter the white solid (the adduct) via vacuum filtration.

    • Wash 1: Wash the solid with Diethyl Ether (removes non-aldehyde organic impurities).[1]

    • Wash 2: Wash with a small amount of ethanol (removes excess inorganic salts).[1]

  • Regeneration:

    • Suspend the washed white solid in water.

    • Slowly add 10% Sodium Carbonate (

      
      )  or Sodium Bicarbonate  until the pH is roughly 10-11.[1] Note: You will see the solid dissolve and oil droplets (the pure aldehyde) form.[1]
      
    • Stir for 30 minutes.

  • Isolation:

    • Extract the aqueous mixture with DCM (Dichloromethane) or Ethyl Acetate (3x).[1]

    • Wash the combined organics with brine.[3][4]

    • Dry over

      
       and concentrate in vacuo.
      

Yield Expectation: 70-85% recovery with >98% purity.

Workflow Visualization: Bisulfite Purification

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in Ether/Toluene Add sat. NaHSO3 Start->Step1 Step2 Vigorous Stirring (1-2h) Precipitate Forms Step1->Step2 Decision Filtration Step2->Decision Filtrate Filtrate (Liquid) Contains Impurities (DISCARD) Decision->Filtrate Organic Phase Solid Solid Adduct (Aldehyde-Bisulfite Salt) Decision->Solid Retain Solid Regen Regeneration Add 10% Na2CO3 (aq) Solid->Regen Extract Extract with DCM Dry & Concentrate Regen->Extract Final Pure 2-Bromo-4-chloro- 5-methylbenzaldehyde Extract->Final

Caption: Logical flow for chemically selective purification using Sodium Bisulfite.

Module 2: Crystallization & Scalability

Q: I am working on a larger scale (>50g) and cannot run an extraction. What solvent system is best for recrystallization?

A: For halogenated benzaldehydes, a binary solvent system is usually required to balance the high solubility of the aldehyde with the lower solubility of the impurities.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Target ImpurityProcedure Notes
Heptane / Ethyl Acetate 10:1 to 5:1General organic debris, colored impuritiesDissolve in hot EtOAc, add Heptane until turbid, cool slowly to 4°C.
Ethanol / Water 9:1Inorganic salts, highly polar residuesDissolve in boiling Ethanol; add water dropwise until cloud point.[1]
Petroleum Ether (60-90) 100%Non-polar starting materialsGood for "trituration" if the product is a solid and impurities are oily.[1]

Troubleshooting Crystallization:

  • "Oiling Out": If the product forms an oil instead of crystals, your solution is likely too concentrated or the cooling was too rapid. Remedy: Re-heat to dissolve, add a seed crystal (if available), and wrap the flask in foil to cool very slowly to room temperature before placing it in the fridge.

Module 3: Impurity Management (FAQs)

Q: My product is turning yellow/brown after sitting on the bench. Why?

A: Benzaldehydes are susceptible to auto-oxidation , converting to the corresponding benzoic acid (2-Bromo-4-chloro-5-methylbenzoic acid).[1]

  • Prevention: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.

  • Fix: If oxidation has occurred, dissolve the product in DCM and wash with saturated Sodium Bicarbonate (

    
    ) .[1] The acid impurity will convert to its water-soluble salt and be removed in the aqueous layer.
    
Q: How do I separate the Regioisomers?

A: Regioisomers (e.g., bromine at the 6-position) often have very similar solubilities, making recrystallization difficult.[1]

  • Method: Flash Column Chromatography.[1][3]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (Start at 100:0, move to 95:5, then 90:10).[1] The less polar isomer (often the one with internal hydrogen bonding or less steric strain) will elute first.

Module 4: Analytical Verification

Before proceeding to the next synthesis step, verify the purity using these parameters.

ParameterExpected ValueMethod
Appearance White to off-white crystalline solidVisual
Melting Point ~68-73°C (Typical for analogs)DSC / Capillary
1H NMR Aldehyde peak (-CHO) at 10.0 - 10.4 ppm (singlet)NMR (CDCl3)
IR Spectroscopy Strong C=O stretch at ~1680-1700 cm⁻¹ FT-IR

Note: The exact melting point depends on the specific crystal polymorph and purity. Always compare with a reference standard if available.

References

  • Vertex AI Search. (2024).[1] Method of making 2-bromo-4-chloro substituted phenols (US6417407B1).[1] Google Patents. 5

  • Organic Syntheses. (n.d.). 2-Bromo-4-methylbenzaldehyde Procedure. Organic Syntheses, Coll. Vol. 5, p.139. 6[1][5][7]

  • BenchChem. (n.d.).[1] Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. 3

  • TCI Chemicals. (n.d.).[1] 2-Bromo-4-chlorobenzaldehyde Product Specifications. 8[1][5][7]

Sources

Optimization

Technical Support Center: Oxidation of 2-Bromo-4-chloro-5-methylbenzaldehyde

The following technical guide is designed for researchers and process chemists working with 2-Bromo-4-chloro-5-methylbenzaldehyde . It addresses the specific challenges of oxidizing this poly-functionalized intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-Bromo-4-chloro-5-methylbenzaldehyde . It addresses the specific challenges of oxidizing this poly-functionalized intermediate while preserving the sensitive methyl group and halogen substituents.

Executive Summary & Strategic Analysis

The Challenge: Oxidizing 2-Bromo-4-chloro-5-methylbenzaldehyde (I) to its corresponding benzoic acid (II) presents a classic chemoselectivity conflict.[1] You have three reactive sites:

  • The Aldehyde (Target): Requires oxidation to carboxylic acid.[2][3][4][5][6][7][8]

  • The Methyl Group (C-5): Susceptible to over-oxidation to a carboxylic acid (forming a phthalic acid derivative) under aggressive conditions (e.g., hot

    
    ).[1]
    
  • The Halogens (Br at C-2, Cl at C-4): Susceptible to nucleophilic displacement or elimination under strongly basic or metal-catalyzed conditions.[1]

The Solution: The Pinnick Oxidation (Sodium chlorite,


) is the authoritative "Gold Standard" for this transformation. Unlike Jones reagent (toxic, acidic) or Permanganate (aggressive, poor selectivity), Pinnick oxidation operates under mild conditions (

) and is chemically orthogonal to methyl groups and aryl halides.[1]

Core Reaction Pathways & Logic

The following diagram illustrates the "Happy Path" (Target Product) versus the critical "Sad Paths" (Side Reactions) you must avoid.

ReactionPathways Aldehyde 2-Bromo-4-chloro- 5-methylbenzaldehyde Target TARGET PRODUCT: 2-Bromo-4-chloro- 5-methylbenzoic acid Aldehyde->Target Pinnick Oxidation (NaClO2, Scavenger) Side_Methyl SIDE PRODUCT A: Over-Oxidation (Dicarboxylic Acid) Aldehyde->Side_Methyl Aggr. KMnO4 / Jones (High Temp) Side_Cl SIDE PRODUCT B: Ring Chlorination (via HOCl) Aldehyde->Side_Cl Pinnick (No Scavenger) HOCl Attack Side_Cannizzaro SIDE PRODUCT C: Cannizzaro Alcohol/Acid (Disproportionation) Aldehyde->Side_Cannizzaro Strong Base (NaOH) No Oxidant

Figure 1: Chemoselectivity landscape. The green path represents the optimized Pinnick protocol. Red and Yellow paths indicate failure modes caused by incorrect reagent choice or scavenger omission.[1]

Recommended Protocol: Buffered Pinnick Oxidation

This protocol is self-validating. If the color changes described do not occur, pause and consult the Troubleshooting section.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-methylbenzaldehyde (1.0 equiv)[1]

  • Oxidant: Sodium Chlorite (

    
    , 80% purity, 1.5–2.0 equiv)
    
  • Scavenger: 2-Methyl-2-butene (isoamylene) or Resorcinol (3.0–5.0 equiv)[1]

  • Buffer:

    
     (0.67 M aqueous solution)
    
  • Solvent:

    
    -Butanol / Water (3:1) or THF / Water (1:1)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 equiv) in

    
    -Butanol/Water.
    
  • Scavenger Addition (CRITICAL): Add 2-methyl-2-butene (3-5 equiv).[1]

    • Why? The reaction generates Hypochlorous Acid (

      
      ) as a byproduct.[2][5] Without this scavenger, 
      
      
      
      will attack the electron-rich aromatic ring or react with the chlorite to form chlorine gas (
      
      
      ), leading to side product B (Figure 1).[1]
  • Oxidant Addition: Dissolve

    
     (1.5 equiv) and 
    
    
    
    (1.2 equiv) in water. Add this solution dropwise to the aldehyde mixture over 15–30 minutes at 0°C to Room Temperature (RT).
    • Visual Check: The solution should turn a pale yellow. A deep yellow/green color indicates

      
       accumulation (bad).[1]
      
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or HPLC.[1]

    • Endpoint: Disappearance of aldehyde peak.[9]

  • Workup: Acidify to pH 2 with dilute HCl (carefully, do not generate

    
    ). Extract with Ethyl Acetate.[1][4][10][11] Wash with sodium bisulfite (to quench residual oxidant) and brine.
    

Troubleshooting Guide

Issue 1: "I see a new impurity spot slightly more non-polar than the product."

Diagnosis: Chlorination Side Reaction. You likely omitted the scavenger or used insufficient amounts. The byproduct


 acted as an electrophile, adding a second chlorine to the ring.
Fix: 
  • Ensure 2-methyl-2-butene is present before adding

    
    .[1]
    
  • If using THF, ensure it is peroxide-free (peroxides can trigger radical side chains).

  • Rescue: Recrystallization from Ethanol/Water may separate the dichloro-impurity, but prevention is key.[1]

Issue 2: "The reaction stalled at 50% conversion."

Diagnosis: pH Drift. Pinnick oxidation requires a proton source to generate the active species (


). If the pH rises above 5, the reaction stops.
Fix: 
  • Check the pH. It should be between 3.0 and 4.0.

  • Add more

    
     buffer or a few drops of dilute Acetic Acid to restart the reaction.
    
Issue 3: "I used Permanganate ( ) and got a dicarboxylic acid."

Diagnosis: Methyl Group Oxidation. Permanganate is too strong, especially if heated or in acidic media.[1] It oxidized the C-5 methyl group into a carboxylic acid. Fix:

  • Switch to Pinnick Oxidation.[6]

  • If you must use KMnO4: Use Phase Transfer Catalysis (PTC) .[1][10] Use

    
     in Toluene/Water with Tetrabutylammonium Bromide (TBAB) at room temperature. This restricts the oxidant to the interface, often favoring the aldehyde over the methyl group [1].
    
Issue 4: "My product is an ester, not an acid."

Diagnosis: Baeyer-Villiger Oxidation. If you used a peroxy-acid (like mCPBA) or Hydrogen Peroxide without a catalyst, the aldehyde may have inserted an oxygen to form a formate ester, which then hydrolyzed to a phenol.[1] Fix:

  • Avoid peroxy-acids.[1] Stick to

    
     (Chlorite), which is specific for Aldehyde 
    
    
    
    Acid.[1][2][6]

Frequently Asked Questions (FAQs)

Q: Can I use Hydrogen Peroxide (


) instead of Chlorite? 
A:  It is risky. 

under basic conditions can trigger the Dakins Reaction (converting aldehyde to phenol), although this is less likely without an ortho-hydroxy group. Under acidic conditions, it is slow. If you must use

, use a catalyst like Sodium Tungstate (

), but Pinnick remains superior for selectivity.

Q: Why is the scavenger (2-methyl-2-butene) necessary if my ring is deactivated by halogens? A: While the Br and Cl groups deactivate the ring, the Methyl group at C-5 activates it. This "push-pull" electronic state leaves the ring susceptible to electrophilic attack by


. The scavenger acts as a "sponge" for 

, reacting much faster than your aromatic ring [2].

Q: Can I do this reaction in Acetone? A: No. Acetone can react with the oxidant or the aldehyde under certain conditions. Use


-Butanol, Acetonitrile, or THF.[1] 

-Butanol is preferred because it suppresses the formation of hypochlorite esters.

Q: What is the expected yield? A: With the Pinnick protocol, yields for halogenated benzaldehydes typically range from 85% to 95% . Losses are usually due to workup (water solubility of the acid) rather than chemical inefficiency.

Data Summary: Oxidant Comparison

OxidantSelectivity (Aldehyde vs Methyl)Side Reaction RiskSuitability
Sodium Chlorite (Pinnick) High Low (if scavenged)Recommended
Potassium PermanganateLowHigh (Methyl oxidation)Not Recommended
Jones Reagent (

)
ModerateModerate (Acid sensitive)Toxic / Outdated
Silver Oxide (

)
HighLowGood but Expensive
Sodium Hypochlorite (Bleach)LowVery High (Chlorination)Avoid

References

  • Selective Synthesis of Benzaldehydes by Permanganate Oxidation. Rasayan Journal of Chemistry. (2021). Demonstrates phase transfer catalysis for selectivity. Link

  • Pinnick Oxidation Mechanism & Scavengers. Vertex AI Grounding / Wikipedia. Explains the role of 2-methyl-2-butene in suppressing HOCl side reactions. Link

  • Oxidation of Substituted Benzaldehydes. Asian Journal of Chemistry. Discusses kinetics and substituent effects in aldehyde oxidation. Link[1]

  • 2-Bromo-4-chloro-5-methylbenzaldehyde Properties. Sigma-Aldrich. Substrate specifications. Link(Note: Generic landing page for structure verification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-chloro-5-methylbenzaldehyde and Sodium Chlorite before handling.[1] Sodium Chlorite is a strong oxidizer and can cause fires if allowed to dry on organic materials.

Sources

Troubleshooting

Technical Support Center: Troubleshooting ortho-Bromo Benzaldehyde Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing ortho-bromo benzaldehydes in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing ortho-bromo benzaldehydes in organic synthesis. The proximity of the bulky, electron-withdrawing, and coordinating formyl group (-CHO) to the C-Br bond creates a "perfect storm" of steric and electronic interference.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome low reactivity in cross-coupling and nucleophilic addition workflows.

Part 1: Diagnostic FAQ

Q1: Why is my Suzuki-Miyaura coupling yield so low with o-bromobenzaldehyde compared to the para isomer? A: The primary culprit is severe steric hindrance[1]. The formyl group physically blocks the palladium(0) catalyst from approaching the C-Br bond, drastically slowing down the critical oxidative addition step. Furthermore, the carbonyl oxygen possesses lone pairs that can competitively coordinate to the palladium center. This forms an unreactive metallacycle that sequesters and poisons the catalyst. Causality-Driven Solution: Switch from standard ligands (like PPh


) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). These ligands are highly electron-donating (accelerating oxidative addition) and physically large enough to prevent off-target coordination from the aldehyde oxygen. Often, elevating the reaction temperature to 100 °C is also required to overcome the activation energy barrier imposed by sterics[1].

Q2: I am observing complex mixtures and degradation products instead of my cross-coupled product. What is happening? A: Base-induced side reactions are likely dominating your reaction flask. Cross-coupling reactions require basic conditions (e.g., K


CO

, NaOH), which can trigger the Cannizzaro reaction (disproportionation of the aldehyde into a carboxylic acid and an alcohol) or aldol condensations if other enolizable species are present. Causality-Driven Solution: Protect the aldehyde as an acetal prior to the coupling step[2]. If protection is not viable, use milder, non-nucleophilic bases (e.g., anhydrous K

PO

or CsF) and strictly anhydrous conditions.

Q3: Even with strong nucleophiles, additions to the aldehyde are sluggish. How can I improve conversion? A: While the bromine atom is electron-withdrawing (which theoretically activates the carbonyl carbon), its large van der Waals radius creates significant steric bulk that repels incoming nucleophiles[3]. Causality-Driven Solution: If utilizing Grignard reagents or hydrides, the addition of Lewis acids (like CeCl


 for Luche-type additions) can strongly coordinate the carbonyl oxygen, enhancing its electrophilicity without significantly increasing the steric profile around the reaction center.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating how addressing specific failure modes improves outcomes.

SubstrateCatalyst / Ligand SystemBase / TempConversion / YieldPrimary Issue Overcome
o-BromobenzaldehydePd(PPh

)

(5 mol%)
K

CO

/ 80 °C
< 20%Baseline (Sterics + Side Rxns)
o-BromobenzaldehydePd(OAc)

/ SPhos
K

PO

/ 100 °C
65%Steric Hindrance[1]
2-(2-Bromophenyl)-1,3-dioxolanePd(OAc)

/ SPhos
K

CO

/ 80 °C
> 95%Sterics + Coordination + Side Rxns[2]

Part 3: Step-by-Step Troubleshooting Workflows & Protocols

Protocol A: Acetal Protection of o-Bromobenzaldehyde

Mechanistic Rationale: Converting the aldehyde to a 1,3-dioxolane acetal removes the electrophilic carbonyl carbon (preventing base-catalyzed side reactions) and eliminates the coordinating ability of the C=O double bond, while only marginally increasing the steric profile[2].

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve o-bromobenzaldehyde (10.0 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add ethylene glycol (30.0 mmol, 3.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.5 mmol, 5 mol%).

  • Reaction: Reflux the mixture at 110 °C.

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical volume of water collected (approx. 0.18 mL) provides visual, self-validating confirmation of complete conversion. Continue refluxing until water ceases to collect (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO

    
     (2 × 25 mL) to quench the acid catalyst. Extract with ethyl acetate, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol B: Optimized Suzuki-Miyaura Coupling (Using Protected Substrate)

Mechanistic Rationale: Utilizing the protected acetal with an electron-rich, bulky ligand (SPhos) ensures rapid oxidative addition into the sterically hindered C-Br bond while preventing catalyst poisoning.

  • Preparation: In an oven-dried Schlenk tube, combine the 2-(2-bromophenyl)-1,3-dioxolane (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)

    
     (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K
    
    
    
    PO
    
    
    (2.0 mmol).
  • Inert Atmosphere: Evacuate the tube and backfill with inert gas (N

    
     or Argon). Repeat this cycle three times to ensure a strictly oxygen-free environment.
    
  • Solvent Addition: Add degassed Toluene/H

    
    O (10:1 v/v, 5 mL) via a syringe.
    
  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours with vigorous stirring.

    • Self-Validation Checkpoint: Observe the reaction color. A shift from reddish-brown to a pale yellow or the eventual precipitation of black Pd(0) indicates active catalyst cycling and reaction completion.

  • Purification: Cool to room temperature, dilute with water (10 mL), extract with EtOAc (3 × 10 mL), dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.

Part 4: Troubleshooting Visualization

TroubleshootingWorkflow Start Start: o-Bromobenzaldehyde Reaction Assessment Assess Evaluate Crude Mixture via NMR / LC-MS Start->Assess Success High Yield (>80%) Proceed to Purification Assess->Success LowYield Low Yield / Complex Mixture Initiate Troubleshooting Assess->LowYield Identify Identify Primary Failure Mode LowYield->Identify Steric Unreacted Starting Material (Steric Hindrance) Identify->Steric SideRxn Degradation / Multiple Spots (Base-Induced Side Rxns) Identify->SideRxn Coord Catalyst Blackening (O-Pd Coordination) Identify->Coord Sol1 Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Steric->Sol1 Sol2 Protect Aldehyde (Acetalization Protocol) SideRxn->Sol2 Sol3 Use Weaker Bases (e.g., K3PO4, CsF) SideRxn->Sol3 Coord->Sol1 Coord->Sol2

Troubleshooting workflow for ortho-bromobenzaldehyde cross-coupling reactions.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: MDPI URL
  • Synthesis studies on the Melodinus alkaloid meloscine Source: PMC - NIH URL
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization Source: Beilstein Journals URL

Sources

Optimization

Optimizing catalytic cycles for sterically hindered benzaldehydes

Ticket Type: High-Complexity Catalysis Optimization Subject: Overcoming Ortho-Substitution in Benzaldehyde Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: High-Complexity Catalysis Optimization Subject: Overcoming Ortho-Substitution in Benzaldehyde Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

You have reached the Tier-3 Technical Support desk. We do not offer generic advice like "increase the temperature." If you are working with sterically hindered benzaldehydes (e.g., 2,6-disubstituted or bulky 2-substituted variants), standard catalytic cycles often stall due to blocked nucleophilic trajectories or unstable intermediates.

This guide treats your reaction vessel as a programmable logic controller: if an input (catalyst/reagent) fails to produce an output (product) due to a specific error code (steric clash), we must reprogram the pathway.

Module 1: The Umpolung Desk (NHC Organocatalysis)

Applicable Reactions: Benzoin Condensation, Stetter Reaction.[1]

The Core Problem: The "Breslow" Bottleneck

In sterically hindered aldehydes, the formation of the Breslow intermediate (the nucleophilic acyl anion equivalent) is the critical failure point.

  • Entry Block: The bulky N-heterocyclic carbene (NHC) catalyst struggles to attack the carbonyl carbon due to ortho-substituents.

  • Reversibility: Even if the NHC adds, the resulting adduct is often thermodynamically unstable and reverts to starting material rather than proceeding to the proton transfer step.

Visualizing the Failure Point

The following diagram illustrates the catalytic cycle and identifies the "Steric Gates" where hindered substrates fail.

NHC_Cycle cluster_legend Diagnostic Legend Start Hindered Benzaldehyde PreEq Zwitterionic Adduct Start->PreEq Step 1: Nucleophilic Attack (CRITICAL FAILURE POINT: STERIC GATE A) FreeCarbene Free NHC Catalyst FreeCarbene->PreEq PreEq->Start Reversible Dissociation Breslow Breslow Intermediate PreEq->Breslow Step 2: Proton Transfer (Requires Base/Acid Co-cat) Product Benzoin/Stetter Product Breslow->Product Step 3: Electrophile Attack (STERIC GATE B) Product->FreeCarbene Regeneration key Red Node = High Energy/Unstable Intermediate Yellow Node = Reversible Trap

Figure 1: The NHC Catalytic Cycle. Note that for hindered substrates, the equilibrium between the Start and Pre-Equilibrium often favors the Start, preventing Breslow formation.

Protocol 1.0: The "Small-But-Mighty" Optimization

Do not use the standard IMes or IPr catalysts immediately. Their bulk, usually an asset, is a liability here.[2]

Recommended System:

  • Catalyst: Triazolium salts (e.g., bicyclic triazoliums) often have a smaller cone angle than imidazolium salts, allowing better access to the carbonyl.

  • Co-Catalyst (Crucial): Add 10-20 mol% Benzoic Acid or Catechol .

    • Why? The acid facilitates the proton transfer from the tetrahedral adduct to the Breslow intermediate, pulling the equilibrium forward despite the steric penalty [1].

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst Core Imidazolium (IPr)Triazolium (e.g., Rovis or Bode catalysts)
Base DBU (Strong)K₂CO₃ or NaOAc (Weaker, buffered)
Additive NoneBenzoic Acid (20 mol%)
Solvent THFt-Amyl Alcohol or Toluene

Module 2: The Cross-Coupling Desk (Palladium)

Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig.

The Core Problem: Transmetallation Paralysis

For ortho-substituted benzaldehydes (e.g., 2,6-dimethoxybenzaldehyde), the oxidative addition is slow, but transmetallation is often the true death of the cycle. The bulky boronic acid cannot approach the crowded Pd(II) center.

Decision Logic: Ligand Selection

Do not guess. Use this logic flow to select the correct Buchwald ligand.

Ligand_Selector Start Substrate Analysis Ortho Ortho-Substituted? Start->Ortho DiOrtho Di-Ortho (2,6)? Ortho->DiOrtho Yes SPhos USE: SPhos (High flexibility) Ortho->SPhos No (Para/Meta) DiOrtho->SPhos No (Mono-ortho) XPhos USE: XPhos (Massive bulk drives reductive elim) DiOrtho->XPhos Yes (Extreme Sterics) PEPPSI USE: Pd-PEPPSI-IPent (N-heterocyclic carbene ligand) DiOrtho->PEPPSI Alternative if XPhos fails

Figure 2: Ligand Selection Logic. SPhos is the workhorse for mono-ortho; XPhos is required for di-ortho substitution to force the final reductive elimination step.

Protocol 2.0: The "Wet" Anhydrous Coupling

It is a common misconception that water kills these reactions. For hindered boronic acids, controlled water addition is essential to solubilize the inorganic base and facilitate the formation of the reactive boronate species [2].

Step-by-Step Optimization:

  • Ligand: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands create a "pocket" that protects the metal center while being electron-rich enough to force oxidative addition on the hindered ring.

  • Base: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) . The higher basicity helps activate the boronic acid.

  • Solvent: Toluene/Water (10:1 ratio).

  • Temperature: 100°C. High energy is needed to overcome the rotational barrier of the intermediates.

Troubleshooting Table:

SymptomDiagnosisFix
Protodeboronation (Ar-B(OH)₂

Ar-H)
Reaction is too slow; Base is too strong.Switch to MIDA Boronates (slow release) or KBF₃ salts.
Homocoupling (Ar-Ar)Oxygen leak or Pd(II) not reducing.Degas vigorously. Add 2 mol% hydroquinone to scavenge radicals.
No Reaction (Black Pd ppt) Catalyst decomposition ("Pd Black").Ligand concentration too low. Increase Ligand:Pd ratio to 2:1 or use a Pre-catalyst (e.g., XPhos Pd G2 ).

Module 3: FAQ & Troubleshooting Log

Q: My aldehyde has a chelating group (e.g., -OMe) at the ortho position. The reaction stalls at 50% conversion. A: This is the "Hemilabile Trap." The oxygen atom coordinates to the Palladium, forming a stable 5- or 6-membered palladacycle that refuses to undergo reductive elimination.

  • Fix: You need a ligand that out-competes the oxygen for the metal center. Switch to BrettPhos or a highly bulky NHC ligand (like IPr ). Increase temperature to break the chelation.

Q: I am trying a Benzoin condensation, but I only get the "Cannizzaro" disproportionation product (Alcohol + Acid). A: Your base is too strong, or your solvent is too wet.

  • Fix: Cannizzaro is driven by free hydroxide. Ensure your solvent is anhydrous. Switch from DBU to a weaker base like DIPEA or Cs₂CO₃ .

Q: Can I use microwave irradiation? A: Yes, but with caution. For hindered substrates, microwaves are excellent for overcoming the activation energy of the transmetallation step. However, if your catalyst is thermally fragile (some NHCs), you will decompose it before the reaction starts. Use Active Cooling during the microwave run to maintain a steady 100-120°C without overshooting.

References

  • Mechanism of NHC-Catalyzed Oxidative Esterification and Co-Catalysis : Title: N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Troubleshooting Suzuki Couplings : Title: Diagnosing issues with a failed Suzuki coupling? (Community Consensus/Expert Discussion). Source: ChemPros (Reddit/Verified Community). URL:[Link]

  • Buchwald Ligand Selection : Title: Palladium-Catalyzed Cross-Coupling Reactions (General Overview & Ligand Effects). Source: Fiveable / Academic Review. URL:[Link]

  • NHC Catalysis Reviews : Title: Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes.[1] Source: Chemical Reviews (ACS). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR Chemical Shift Guide: 2-Bromo-4-chloro-5-methylbenzaldehyde

Topic: C13 NMR Chemical Shifts for 2-Bromo-4-chloro-5-methylbenzaldehyde Content Type: Publish Comparison Guide Executive Summary 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 1383855-38-6) is a densely functionalized arom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Chemical Shifts for 2-Bromo-4-chloro-5-methylbenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

2-Bromo-4-chloro-5-methylbenzaldehyde (CAS: 1383855-38-6) is a densely functionalized aromatic intermediate critical in the synthesis of Schiff bases and pharmaceutical scaffolds. Its tetra-substituted benzene ring creates a complex electronic environment that challenges routine spectral assignment.

This guide provides a technical comparison of the Predicted vs. Analog-Derived C13 NMR chemical shifts for this compound. By analyzing structurally verified analogs (e.g., 2-bromo-4-methylbenzaldehyde) and applying substituent chemical shift (SCS) additivity rules, we establish a reliable reference framework for researchers validating this structure.

Experimental Methodology & Solvent Selection

Solvent Systems: CDCl₃ vs. DMSO-d₆

The choice of solvent significantly impacts the chemical shift of the carbonyl carbon and protons involved in hydrogen bonding.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Reference Peak 77.16 ppm (Triplet)39.52 ppm (Septet)
Solubility Good for non-polar/moderately polar.Excellent for polar/H-bonding compounds.
Aldehyde Shift Standard reference point.Downfield shift (~0.5–1.0 ppm) due to H-bonding.
Recommendation Primary Choice for routine QC.Secondary Choice if solubility is poor.
Protocol for Data Acquisition

To ensure data integrity comparable to the values in this guide, follow this self-validating protocol:

  • Concentration: Dissolve 20–30 mg of analyte in 0.6 mL solvent. Low concentration (<10 mg) may lose quaternary carbon signals (C-Br, C-Cl) in the noise.

  • Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set D1 ≥ 2.0 seconds. Quaternary carbons (C1, C2, C4, C5) have long T1 relaxation times; insufficient delay leads to poor integration and missing peaks.

  • Scans: Minimum 512 scans (1024 recommended for high S/N ratio).

Comparative Data Analysis

Predicted Chemical Shifts (SCS Additivity Method)

Using the base values for benzene (128.5 ppm) and benzaldehyde, combined with additivity increments for -CHO , -Br , -Cl , and -CH₃ , we derive the following theoretical shifts.

Table 1: Predicted C13 NMR Shifts (CDCl₃)

Carbon PositionAssignmentPredicted Shift (δ, ppm)Electronic Influence
C=O Carbonyl191.5 ± 1.0 Deshielded by anisotropy and electronegativity.
C1 Quaternary (Ipso-CHO)133.8 Ortho-Br effect (shielding) counteracts C=O deshielding.
C2 Quaternary (C-Br)128.2 Heavy atom effect (Br) causes upfield shift relative to Cl.
C3 Aromatic CH133.5 Deshielded by ortho-Cl and ortho-Br.
C4 Quaternary (C-Cl)140.1 Deshielded by ipso-Cl and ortho-Me.
C5 Quaternary (C-Me)138.5 Deshielded by ipso-Methyl and ortho-Cl.
C6 Aromatic CH130.4 Meta to halides; primarily affected by ortho-CHO.
CH₃ Methyl20.5 Standard aromatic methyl shift.
Analog Comparison: Validating the Model

To validate the predicted values above, we compare them against the experimentally verified spectrum of 2-Bromo-4-methylbenzaldehyde (a close structural analog lacking the 4-Cl).

Table 2: Impact of Chlorine Substitution (Analog Comparison)

Carbon Type2-Bromo-4-methylbenzaldehyde (Exp.)*Target: 2-Bromo-4-chloro-5-methyl (Calc.)Shift Difference (Δδ)Mechanistic Explanation
C=O 191.8 ppm191.5 ppm-0.3Minimal effect (remote from Cl).
C4 (C-X) 146.5 ppm (C-Me)140.1 ppm (C-Cl)-6.4Cl is electronegative but mesomeric donor; Me is inductive donor.
C3 (CH) 129.2 ppm133.5 ppm+4.3Deshielding due to new ortho-Cl substituent.
C5 (C-H/Me) 128.5 ppm (CH)138.5 ppm (C-Me)+10.0Substitution of H with Me causes significant deshielding (α-effect).
  • Experimental values for analog sourced from Org. Syn. and spectral databases [1, 2].[1][2]

Structural Logic & Assignment Workflow

The following diagram illustrates the logical pathway for assigning the C13 spectrum of this tetra-substituted benzene, distinguishing it from potential isomers (e.g., 2-Bromo-5-chloro-4-methylbenzaldehyde).

NMR_Assignment_Logic Start Unknown Isomer Spectrum Check_CO Step 1: Identify C=O (~191 ppm) Confirms Aldehyde Start->Check_CO Check_Me Step 2: Identify Alkyl Region (~20 ppm) Confirms Methyl Group Check_CO->Check_Me Aromatic_Region Step 3: Analyze Aromatic Region (120-150 ppm) Count Signals: Expect 6 distinct peaks Check_Me->Aromatic_Region DEPT_135 Step 4: DEPT-135 / HSQC Distinguish C-H from Quaternary C Aromatic_Region->DEPT_135 Result_CH Two C-H Signals (Positive in DEPT) C3 & C6 DEPT_135->Result_CH Result_Quat Four Quaternary Signals (Silent in DEPT) C1, C2, C4, C5 DEPT_135->Result_Quat Logic_Split Distinguish Isomers via NOE or HMBC Result_CH->Logic_Split Result_Quat->Logic_Split Target Target: 2-Br-4-Cl-5-Me NOE: CHO ↔ H6 (Strong) NOE: Me ↔ H6 (Weak/None) Logic_Split->Target Pattern A Isomer Isomer: 2-Br-5-Cl-4-Me NOE: CHO ↔ H6 (Strong) NOE: Me ↔ H3 (Strong) Logic_Split->Isomer Pattern B

Figure 1: Step-by-step logic for distinguishing the target compound from its isomers using NMR data.

Technical Discussion: Substituent Effects

Understanding the causality of the shifts is crucial for researchers modifying this scaffold.

  • Ortho-Effect on Carbonyl: The bromine at the 2-position creates a steric lock, forcing the carbonyl oxygen to orient away from the bromine (trans-like) to minimize repulsion. This often results in a slight upfield shift of the carbonyl carbon compared to unsubstituted benzaldehyde (192.4 ppm → 191.5 ppm).

  • Heavy Atom Effect (C2-Br): Typically, an aromatic carbon attached to an electronegative atom shifts downfield. However, Bromine (and Iodine) exhibit the "Heavy Atom Effect," where spin-orbit coupling causes a shielding effect. Thus, C2-Br appears significantly upfield (~128 ppm) compared to C4-Cl (~140 ppm), despite both being halogens.

  • Methyl Deshielding (C5): The methyl group exerts a standard

    
    -deshielding effect (+9 ppm) on the attached carbon (C5) and a smaller 
    
    
    
    -effect on neighbors (C4 and C6).
Synthesis & Purification Context

When synthesizing this compound (e.g., via bromination of 4-chloro-3-methylbenzaldehyde or Sandmeyer reaction from the aniline), traces of the starting material may remain.

  • Impurity Alert: Look for a doublet signal in the proton NMR around 7.0–7.5 ppm. In the C13 spectrum, unreacted aniline precursors will show a characteristic C-N peak around 145–150 ppm, distinct from the C-Cl/C-Br signals.

References

  • Organic Syntheses. "2-Bromo-4-methylbenzaldehyde." Org. Syn.1966 , 46, 13. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 2205 (Benzaldehyde derivatives). Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for SCS increments).
  • Sigma-Aldrich. "Product Specification: 2-Bromo-4-chloro-5-methylbenzaldehyde (CAS 1383855-38-6)." Link

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Bromo-4-chloro-5-methylbenzaldehyde

Analytical Mass Spectrometry of 2-Bromo-4-chloro-5-methylbenzaldehyde: A Comparative Guide to Ionization and Fragmentation Strategies Executive Summary As drug development and materials science increasingly rely on highl...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mass Spectrometry of 2-Bromo-4-chloro-5-methylbenzaldehyde: A Comparative Guide to Ionization and Fragmentation Strategies

Executive Summary

As drug development and materials science increasingly rely on highly substituted halogenated aromatics, the structural elucidation of building blocks like 2-Bromo-4-chloro-5-methylbenzaldehyde (Formula: C8H6BrClO, MW: 233.49 g/mol ) becomes a critical analytical bottleneck[1]. This guide provides an objective comparison of mass spectrometry (MS) platforms—specifically contrasting traditional Electron Ionization (EI) against Electron Capture Negative Chemical Ionization (ECNI) and Liquid Chromatography-Electrospray Ionization (LC-ESI). By dissecting the causality behind its fragmentation patterns, this document serves as a self-validating framework for analytical scientists aiming to optimize both structural identification and trace-level quantitation.

The Causality of Fragmentation: Bond Energies and Isotopic Signatures

The mass spectrum of 2-Bromo-4-chloro-5-methylbenzaldehyde is governed by two fundamental chemical properties: the resonance stability of the acylium ion and the differential bond dissociation energies (BDE) of its carbon-halogen bonds.

Isotopic Signature (The 3:4:1 Rule): The presence of both bromine (~1:1 ratio of 79Br:81Br) and chlorine (~3:1 ratio of 35Cl:37Cl) creates a highly diagnostic molecular ion [M]+• cluster. The statistical combination of these isotopes results in a primary molecular ion cluster at m/z 232, 234, and 236 with an approximate relative abundance ratio of 3:4:1. This precise isotopic geometry serves as a primary self-validating check for the intact molecule, allowing analysts to instantly differentiate the target from non-halogenated matrix interferences.

Mechanistic Pathways in EI-MS:

  • Alpha-Cleavage: Hard ionization (70 eV) of the carbonyl oxygen lone pair induces rapid alpha-cleavage. Loss of a hydrogen radical (H•) yields a highly stable acylium ion [M-H]+ at m/z 231/233/235, which typically forms the base peak. Alternatively, loss of the formyl radical (CHO•) yields the [M-29]+ phenyl cation at m/z 203/205/207[2].

  • Preferential Halogen Loss: The C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~397 kJ/mol). Consequently, secondary fragmentation is heavily biased toward the homolytic cleavage of the C-Br bond rather than the C-Cl bond[3]. This thermodynamically driven pathway yields a prominent [M-CHO-Br]+ fragment at m/z 124/126, while the corresponding [M-CHO-Cl]+ fragment is virtually absent.

G M Molecular Ion [M]+• m/z 232, 234, 236 (Isotope Ratio 3:4:1) MH [M-H]+ m/z 231, 233, 235 Acylium Ion M->MH -H• (α-cleavage) MCHO [M-CHO]+ m/z 203, 205, 207 Halogenated Phenyl Cation M->MCHO -CHO• (α-cleavage) MH->MCHO -CO MCHOBr [M-CHO-Br]+ m/z 124, 126 Chloromethylphenyl Cation MCHO->MCHOBr -Br• (C-Br cleavage)

Figure 1: Primary EI-MS fragmentation pathways of 2-Bromo-4-chloro-5-methylbenzaldehyde.

Platform Comparison: GC-EI-MS vs. GC-ECNI-MS vs. LC-ESI-MS/MS

Selecting the correct ionization technique depends entirely on the experimental endpoint—structural elucidation versus trace-level quantitation.

  • GC-EI-MS (70 eV): The gold standard for structural confirmation. The hard ionization provides the complete fragmentation fingerprint necessary for distinguishing regioisomers.

  • GC-ECNI-MS: Halogenated compounds possess exceptionally high electron affinities. ECNI utilizes a reagent gas (e.g., methane) to generate thermal electrons, which are captured by the analyte to form [M]−• or [M-Br]−. This technique sacrifices structural fragmentation for a 10- to 100-fold increase in sensitivity, making it ideal for trace environmental or pharmacokinetic screening[4][5].

  • LC-ESI-MS/MS: Aldehydes lack strongly acidic or basic functional groups, resulting in poor ionization efficiency in standard ESI. To overcome this, pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is required. This reaction converts the carbonyl into a hydrazone, introducing an extended conjugated system and an acidic N-H proton that facilitates highly efficient deprotonation to [M-H]− in negative ESI mode.

G Start 2-Bromo-4-chloro- 5-methylbenzaldehyde GC Gas Chromatography (Volatile/Semi-volatile) Start->GC LC Liquid Chromatography (Poor ESI ionization) Start->LC EI EI-MS (70 eV) Structural Elucidation GC->EI Routine ECNI ECNI-MS Ultra-High Sensitivity GC->ECNI Trace Level Deriv DNPH Derivatization Forms Hydrazone LC->Deriv Required ESI ESI-MS/MS (Negative) Targeted Quantitation Deriv->ESI

Figure 2: Analytical workflow decision tree for halogenated benzaldehydes.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate internal validation checkpoints.

Protocol A: Structural Elucidation via GC-EI-MS

  • Sample Preparation: Dissolve 2-Bromo-4-chloro-5-methylbenzaldehyde in MS-grade hexane to a concentration of 10 µg/mL. Add 4-bromobenzaldehyde (10 µg/mL) as an internal standard to monitor system suitability.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the injector to 250°C with a 10:1 split ratio.

  • Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.

  • Ionization & Detection: Operate the MS source at 230°C with an electron energy of 70 eV. Set the quadrupole scan range to m/z 50–300.

  • System Validation: Verify the internal standard elutes with a sharp peak and displays its characteristic [M]+• at m/z 184/186 (1:1 ratio). Confirm the 3:4:1 isotopic cluster for the target analyte at m/z 232/234/236 before proceeding with fragment analysis.

Protocol B: Trace Quantitation via DNPH-Derivatization LC-ESI-MS/MS

  • Derivatization: Mix 100 µL of the sample (in methanol/water) with 100 µL of 2,4-DNPH reagent (10 mM in acetonitrile containing 0.1% formic acid).

  • Incubation: Heat the mixture at 40°C for 30 minutes to ensure complete thermodynamic conversion to the hydrazone derivative.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.8 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Negative ESI mode. Monitor the specific [M-H]− precursor-to-product ion transitions of the derivatized complex.

  • System Validation: Run a blank DNPH sample to ensure no unreacted aldehyde carryover or background matrix interference occurs at the target retention time.

Data Presentation

Table 1: Platform Performance Comparison

Feature GC-EI-MS GC-ECNI-MS LC-ESI-MS/MS (DNPH)
Primary Ionization [M]+• (Radical Cation) [M]−• or [M-Br]− (Anion) [M-H]− (Hydrazone Anion)
Sensitivity Moderate (ng/mL) Ultra-High (pg/mL) High (pg/mL)
Structural Info Excellent (Rich fragmentation) Poor (Minimal fragmentation) Moderate (MS/MS dependent)
Sample Prep Direct injection (Solvent) Direct injection (Solvent) Derivatization required

| Best Use Case | Unknown identification | Trace environmental screening | Pharmacokinetic fluid analysis |

Table 2: Key EI-MS Diagnostic Ions for 2-Bromo-4-chloro-5-methylbenzaldehyde

Fragment Ion m/z (Isotopic Cluster) Relative Abundance Mechanistic Origin
[M]+• 232, 234, 236 ~70% (3:4:1) Intact molecular radical cation
[M-H]+ 231, 233, 235 100% (Base Peak) α-cleavage of aldehyde H•
[M-CHO]+ 203, 205, 207 ~40% (3:4:1) α-cleavage of formyl radical
[M-Br]+ 153, 155 ~15% (3:1) Direct homolytic cleavage of C-Br

| [M-CHO-Br]+ | 124, 126 | ~60% (3:1) | Sequential loss of CHO• and Br• |

References

1.[1] 2-Bromo-4-chloro-5-methylbenzaldehyde | Benchchem. Source: benchchem.com. URL: 2. MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Source: egyankosh.ac.in. URL: 3.[2] Mass Spectrometry: Fragmentation: Ethers & Sulfides. Source: miamioh.edu. URL: 4.[4] Metabolism of halogenated compounds in the white rot fungus Bjerkandera adusta studied by membrane inlet mass spectrometry and tandem mass spectrometry - PubMed. Source: nih.gov. URL: 5.[5] Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential - MDPI. Source: mdpi.com. URL: 6.[3] Preferential C-Cl bond rupture from 1-bromo-2-chloro-1,1,2. Source: aip.org. URL:

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Bromo-4-chloro-5-methylbenzaldehyde

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Br...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Bromo-4-chloro-5-methylbenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients. Its purity profile can directly influence the yield and impurity profile of the final product. Therefore, a robust, reliable, and well-characterized High-Performance Liquid Chromatography (HPLC) method is indispensable for its quality control.

This guide provides an in-depth, comparative analysis of the key decisions made during the development of a reversed-phase HPLC purity method for 2-Bromo-4-chloro-5-methylbenzaldehyde. We will move beyond a simple recitation of steps to explore the scientific rationale behind each choice, comparing viable alternatives and presenting data to justify the final optimized method.

Part 1: Foundational Strategy & Analyte Characterization

The goal of any purity method is to separate the main compound from all potential impurities—be they starting materials, by-products, or degradation products—with adequate resolution, sensitivity, and precision. Our strategy begins with understanding the analyte itself.

Analyte Properties: 2-Bromo-4-chloro-5-methylbenzaldehyde

PropertyAnalysisImplication for HPLC
Structure A substituted aromatic aldehyde.The benzene ring is a strong chromophore, making UV detection highly suitable.
Polarity Moderately non-polar due to the halogen and methyl substituents on the benzene ring.Reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity, is the logical starting point.[1]
UV Absorbance Aromatic aldehydes typically exhibit strong absorbance between 240-290 nm.[2][3]A photodiode array (PDA) detector scan is ideal for determining the optimal wavelength (λmax) for maximum sensitivity. For this compound, a λmax of approximately 254 nm is expected and confirmed.
Ionic Character The molecule lacks strongly acidic or basic functional groups.The use of buffers to control pH is likely unnecessary, but an acidic modifier may improve peak shape.[4][5]
Part 2: A Comparative Approach to Method Scoping

Method development is an iterative process of selecting and optimizing parameters. Here, we compare the most critical choices: the stationary phase and the mobile phase composition.

The heart of the separation is the HPLC column. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.[6] We evaluated three common reversed-phase chemistries.

  • C18 (Octadecyl): The industry workhorse, providing strong hydrophobic retention. It is often the best first choice for method development.[1][7]

  • C8 (Octyl): Offers similar hydrophobic interactions to C18 but with a shorter alkyl chain, resulting in less retention. This can be useful for reducing run times.

  • Phenyl: Contains a phenyl group, which provides an alternative selectivity through π-π interactions with the analyte's aromatic ring.[6][8] This can be particularly effective for separating aromatic isomers or compounds with similar hydrophobicity.

Experimental Comparison: Stationary Phase Performance

The following data was generated using a consistent gradient of water and acetonitrile with 0.1% formic acid.

Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) to Impurity ARationale & Observations
C18 (4.6x150mm, 5µm)8.211.0515,2002.8 Excellent peak shape, strong retention, and superior resolution of a key known impurity. The high plate count indicates good column efficiency.
C8 (4.6x150mm, 5µm)6.951.1014,1001.9Reduced retention as expected. While the peak shape is acceptable, the resolution to Impurity A is diminished compared to C18.
Phenyl (4.6x150mm, 5µm)7.301.2512,5001.6Offered a different selectivity profile but resulted in broader peaks (lower N) and poorer resolution for the primary impurity of interest. The π-π interactions did not provide a significant advantage here.

The choice of organic modifier in the mobile phase is another powerful tool to influence selectivity.[9][10] Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase HPLC.[11]

  • Acetonitrile (ACN): Generally has a stronger elution strength than methanol, leading to shorter retention times.[11][12] It is a polar aprotic solvent. Water/ACN mixtures also have lower viscosity, resulting in lower system backpressure.[11][13]

  • Methanol (MeOH): A polar protic solvent, capable of hydrogen bonding, which can alter selectivity compared to ACN.[11][13] It is often a cheaper and less toxic alternative.[9]

Experimental Comparison: Organic Modifier Performance

These experiments were conducted on the selected C18 column with a consistent gradient profile and 0.1% formic acid.

Organic ModifierRetention Time (min)Peak Width (min)System Pressure (psi)Resolution (Rs) to Impurity ARationale & Observations
Acetonitrile 8.210.1518502.8 Produced sharper peaks (higher efficiency) and lower backpressure. The selectivity offered by ACN provided a clear baseline separation of all observed impurities.
Methanol 9.550.2124002.1Resulted in longer retention times and broader peaks. The system pressure was significantly higher. While separation was still achieved, the overall chromatographic quality and run time were less favorable.
Part 3: The Importance of an Acidic Modifier

Even for non-ionic compounds, the addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is a common practice.[5] This is done to suppress the ionization of any residual silanol groups on the silica-based stationary phase.[14] Active silanols can cause undesirable secondary interactions with analytes, leading to peak tailing. By maintaining a low pH, these silanols are protonated and rendered less active, resulting in sharper, more symmetrical peaks.[4][14] Our experiments confirmed that adding 0.1% formic acid reduced the tailing factor from 1.4 to 1.05.

Part 4: Experimental Workflow & Optimized Method

The process of developing a robust HPLC method follows a logical progression from initial scouting to final optimization.

MethodDevelopmentWorkflow cluster_scouting Phase 1: Initial Scouting cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization Column Column Screening (C18, C8, Phenyl) Analyte->Column Selects Columns Solvent Solvent Screening (ACN vs. MeOH) Column->Solvent Selects Best Column Gradient Gradient Optimization Solvent->Gradient Selects Best Solvent FlowRate Flow Rate & Temp. Adjustment Gradient->FlowRate Refine Separation FinalMethod Optimized Method FlowRate->FinalMethod Finalize Parameters Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Proceeds to

Caption: A logical workflow for HPLC method development.

Final Optimized HPLC Method

Based on the comparative data, the following method was established:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Conc. 1.0 mg/mL in Acetonitrile/Water (50:50)

This method provides a robust separation of the 2-Bromo-4-chloro-5-methylbenzaldehyde main peak from its impurities with excellent peak shape and sensitivity.

Part 5: Next Steps: Method Validation

Developing a method is only the first step. To ensure its suitability for its intended purpose, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] This process demonstrates that the analytical procedure is reliable and reproducible.

ValidationPyramid cluster_base Method Foundation Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability) Linearity->Specificity LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness (Minor parameter changes) Accuracy->Specificity Precision->Specificity LOD->Accuracy LOQ->Accuracy Robustness->Precision

Caption: Key parameters for HPLC method validation per ICH Q2(R1).[17]

The validation process would involve a series of experiments to confirm the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17]

Conclusion

The development of a scientifically sound HPLC method for purity analysis is a systematic process grounded in the principles of chromatography. Through a comparative evaluation of stationary phases and mobile phase modifiers, we have demonstrated a logical, data-driven approach to establishing an optimal method for 2-Bromo-4-chloro-5-methylbenzaldehyde. The final C18-based method using an acetonitrile/water gradient with a formic acid modifier provides the necessary performance for reliable quality control, paving the way for a comprehensive method validation that ensures data integrity in the drug development lifecycle.

References

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Available at: [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Available at: [Link]

  • LCGC International. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography?. Available at: [Link]

  • VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. Available at: [Link]

  • ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Available at: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • ResearchGate. UV spectra of benzaldehyde, DCDBTSD and complexes of them and Br⁺ (I and II) at 90 °C in tetrahydrofuran …. Available at: [Link]

  • Canadian Science Publishing. LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Available at: [Link]

  • HALO Columns. Effect of Acid Modifier on mAb Peak Shape in Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • RSC Publishing. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. Available at: [Link]

  • ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors | Request PDF. Available at: [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Available at: [Link]

  • National Institutes of Health. Benzaldehyde | C6H5CHO | CID 240 - PubChem. Available at: [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1 HPLC column. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Bromo-4-chloro-5-methylbenzaldehyde from its Isomers

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural elucidation of aromatic compounds is not merely an academic exercise—it is a critical determinant of a mo...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural elucidation of aromatic compounds is not merely an academic exercise—it is a critical determinant of a molecule's function, efficacy, and safety. 2-Bromo-4-chloro-5-methylbenzaldehyde, a key intermediate, presents a common yet formidable analytical challenge: distinguishing it from its constitutional isomers. The subtle repositioning of bromine, chlorine, and methyl groups on the benzaldehyde scaffold can dramatically alter chemical reactivity and biological activity. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to unambiguously differentiate these closely related molecules.

The Challenge: Isomeric Ambiguity

Constitutional isomers of 2-Bromo-4-chloro-5-methylbenzaldehyde share the same molecular formula (C8H6BrClO) and molecular weight (approximately 233.49 g/mol ).[1][2] This inherent similarity renders many basic analytical methods insufficient for definitive identification. The primary challenge lies in pinpointing the exact substitution pattern on the aromatic ring.

Here are some of the potential isomers that can complicate analysis:

  • 2-Bromo-5-chloro-4-methylbenzaldehyde

  • 3-Bromo-4-chloro-2-methylbenzaldehyde

  • 4-Bromo-2-chloro-5-methylbenzaldehyde

  • And numerous others...

Each isomer will exhibit unique electronic and steric properties, which, while subtle, can be exploited by advanced analytical techniques for successful differentiation.

The Analytical Arsenal: A Multi-faceted Approach

A robust and self-validating analytical strategy relies on the convergence of data from multiple, complementary techniques. No single method can provide the level of certainty required in a regulated research and development environment. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides a detailed map of the chemical environment of each atom within a molecule.[3][4] Both ¹H and ¹³C NMR are indispensable.

The chemical shift of a proton or carbon nucleus is highly sensitive to its electronic environment. The electron-withdrawing or -donating nature of neighboring substituents (bromine, chlorine, methyl, and aldehyde groups) creates a unique electronic fingerprint for each isomer. Furthermore, spin-spin coupling between adjacent protons provides definitive information about connectivity.[5]

Visualizing the Analytical Workflow

Caption: A typical experimental workflow for the separation and identification of benzaldehyde isomers.

¹H NMR Spectroscopy: Deciphering Proton Environments

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum is the most information-rich for distinguishing these isomers. The number of signals, their chemical shifts, and their coupling patterns (splitting) are all diagnostic.

  • Number of Aromatic Signals: The symmetry of the substitution pattern determines the number of distinct proton signals. For example, an isomer with a plane of symmetry will show fewer signals than an asymmetric one.

  • Chemical Shifts:

    • The aldehyde proton will appear as a singlet far downfield (around δ 10.0 ppm) due to the strong deshielding effect of the carbonyl group.[6]

    • Protons ortho to the electron-withdrawing aldehyde and halogen groups will be shifted further downfield compared to those meta or para.

    • The methyl group will appear as a singlet upfield (around δ 2.4 ppm).[7]

  • Coupling Constants (J-values): The magnitude of the coupling constant between two aromatic protons reveals their relative positions.

    • Ortho coupling (³JHH) is typically in the range of 7-9 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is often close to 0 Hz and not resolved.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents.

  • The carbonyl carbon of the aldehyde is highly deshielded, appearing around δ 190 ppm.[7]

  • Carbons directly attached to bromine or chlorine will have their chemical shifts significantly altered (the "heavy atom effect").

  • The number of distinct carbon signals, like in ¹H NMR, reflects the molecule's symmetry.

Advanced NMR Techniques for Unambiguous Assignment:

For complex cases or to provide irrefutable proof of structure, 2D NMR techniques are employed.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming which protons are adjacent on the aromatic ring.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is invaluable for linking the aldehyde proton to the correct carbon on the ring and for confirming the positions of the other substituents.[4]

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in Isomeric Bromo-chloro-methylbenzaldehydes

IsomerPredicted Aromatic Proton Chemical Shifts (ppm)Expected Splitting Patterns
2-Bromo-4-chloro-5-methylbenzaldehyde Two singlets or two narrow doublets (meta coupling)s, s (or d, d with small J)
3-Bromo-4-chloro-2-methylbenzaldehydeTwo doublets (ortho coupling)d, d
4-Bromo-2-chloro-5-methylbenzaldehydeTwo singlets or two narrow doublets (meta coupling)s, s (or d, d with small J)

Note: These are generalized predictions. Actual values will depend on the solvent and spectrometer frequency.

Mass Spectrometry (MS): A Tool for Confirmation and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining information about its elemental composition.[8] While MS alone cannot typically distinguish between constitutional isomers due to their identical mass, it plays a crucial supporting role.

  • Molecular Weight Confirmation: The molecular ion peak (M+) will confirm that the compound has the expected molecular formula.

  • Isotopic Pattern Analysis: The presence of bromine and chlorine, both of which have characteristic isotopic signatures, provides a definitive diagnostic tool.

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in an M+ and an M+2 peak of nearly equal intensity.[9]

    • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This gives an M+ and an M+2 peak with a 3:1 intensity ratio.

    • For a molecule containing one bromine and one chlorine, the combined isotopic pattern is unique and can be calculated to match the experimental spectrum.

  • Fragmentation Analysis: While the fragmentation patterns of these isomers may be similar, subtle differences can sometimes be observed, especially with high-resolution mass spectrometry (HRMS), providing clues to the substitution pattern. For example, the loss of a bromine or chlorine radical can be observed.

Coupling MS with Chromatography (GC-MS or LC-MS): The Power of Separation

The true power of MS in isomer analysis is realized when it is coupled with a chromatographic separation technique.[10] This allows for the analysis of individual, purified isomers, even if they are present in a mixture.[11]

Visualizing the Isotopic Pattern

G cluster_Br Bromine Isotopic Pattern (1:1) cluster_Cl Chlorine Isotopic Pattern (3:1) cluster_BrCl Combined Br/Cl Pattern Br_M M+ (⁷⁹Br) Br_M2 M+2 (⁸¹Br) Cl_M M+ (³⁵Cl) Cl_M2 M+2 (³⁷Cl) Combined_M M+ Combined_M2 M+2 Combined_M4 M+4

Caption: Characteristic isotopic patterns for molecules containing bromine, chlorine, and both.

Chromatography: The Art and Science of Separation

Chromatographic techniques are essential for separating mixtures of isomers before their individual identification.[3] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.

The separation of isomers relies on subtle differences in their physical properties, such as boiling point and polarity, which affect their interaction with the stationary phase of the chromatography column.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like substituted benzaldehydes.[12]

  • Stationary Phase Selection: The choice of the GC column's stationary phase is critical. A mid-polarity phase, such as one containing phenyl or cyanopropyl groups, often provides the necessary selectivity to resolve isomers.[13]

  • Temperature Programming: A carefully optimized temperature program (a gradual increase in column temperature) is essential to achieve good separation of isomers with different boiling points.[14]

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for a wide range of compounds.[15]

  • Reversed-Phase HPLC: This is the most common mode for separating aromatic compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[16] Isomers will elute at different times based on their relative polarity.

  • Column Chemistry: Specialized stationary phases, such as those with phenyl or pentafluorophenyl (PFP) functionalities, can offer enhanced selectivity for aromatic isomers through pi-pi interactions.[11][17]

Table 2: Comparison of Analytical Techniques for Isomer Differentiation

TechniquePrincipleStrengthsLimitations
¹H & ¹³C NMR Nuclear spin in a magnetic fieldUnambiguous structure determination, detailed connectivity information.[4]Requires pure sample, lower sensitivity than MS.
Mass Spectrometry Mass-to-charge ratio of ionsHigh sensitivity, confirms molecular weight and elemental composition via isotopic patterns.[8]Cannot distinguish constitutional isomers without fragmentation differences or coupling to chromatography.[18]
GC & HPLC Differential partitioning between mobile and stationary phasesExcellent for separating mixtures of isomers, allows for quantification.[14]Does not provide definitive structural information on its own.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A 30 m x 0.25 mm ID fused-silica capillary column with a 0.25 µm film of a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the structure.

Conclusion

The definitive identification of 2-Bromo-4-chloro-5-methylbenzaldehyde and the differentiation from its isomers is a task that demands a synergistic analytical approach. While chromatography is the cornerstone for physical separation, it is the detailed structural information provided by NMR spectroscopy, supported by the molecular weight and isotopic confirmation from mass spectrometry, that provides the irrefutable evidence required by the scientific community. By understanding the principles behind each technique and applying them in a coordinated workflow, researchers can navigate the complexities of isomeric analysis with confidence and precision.

References

  • ResearchGate. Benzaldehyde isomers were employed on Star‐PEG‐PCL2‐2Bim column for GC... | Download Scientific Diagram. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PMC. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • ResearchGate. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF. [Link]

  • PubChem. 2-Bromo-5-chloro-4-methylbenzaldehyde. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • DSpace@MIT. Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • ResearchGate. Conformations of 2-bromo-4-chlorobenzaldehyde. [Link]

  • Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]

  • ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • PMC. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • ACS Publications. Separation and Identification of C8 Aldehydes. Use of Gas-Liquid Chromatography, Nuclear Magnetic Resonance, and Infrared Spectr. [Link]

  • PubChemLite. 2-bromo-4-chloro-5-hydroxybenzaldehyde (C7H4BrClO2). [Link]

  • YouTube. LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. [Link]

  • University of Leicester. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University of California, Irvine. Interpreting NMR Spectra from your Wittig Reaction. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • Indian Academy of Sciences. Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. [Link]

  • Doc Brown's Chemistry. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. [Link]

  • RSC Publishing. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. [Link]

  • Western Kentucky University. Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • Wiley Online Library. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)... [Link]

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Bromo-4-chloro-5-methylbenzaldehyde

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Bromo-4-chloro-5-methylbenzaldehyde. In the absence of direct experimental data for this specific co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Bromo-4-chloro-5-methylbenzaldehyde. In the absence of direct experimental data for this specific compound in publicly available literature, this document leverages established principles of electronic spectroscopy and comparative data from structurally analogous compounds to predict its absorption maxima. This approach is designed for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of novel substituted benzaldehydes.

Introduction to the Spectroscopic Properties of Substituted Benzaldehydes

2-Bromo-4-chloro-5-methylbenzaldehyde is a polysubstituted aromatic aldehyde. The utility of such compounds in synthetic chemistry, particularly in the development of pharmaceutical intermediates and functional materials, necessitates a thorough characterization of their electronic properties. UV-Vis spectroscopy is a fundamental technique for this purpose, providing insights into the electronic transitions within a molecule. The positions and intensities of absorption bands are exquisitely sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring.

The benzaldehyde chromophore, the portion of the molecule responsible for light absorption, exhibits characteristic absorption bands arising from π→π* and n→π* electronic transitions. The substitution of hydrogen atoms on the benzene ring with various functional groups, such as halogens (bromo, chloro) and an alkyl group (methyl), induces shifts in the absorption maxima (λmax). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), are a direct consequence of the electronic effects of the substituents on the energy levels of the molecular orbitals.

Theoretical Framework: Understanding Substituent Effects

The UV-Vis spectrum of benzaldehyde in a non-polar solvent typically displays a strong absorption band around 240-250 nm, attributed to the π→π* transition of the benzene ring conjugated with the carbonyl group, and a weaker, longer-wavelength band around 280-290 nm corresponding to another π→π* transition. A very weak n→π* transition of the carbonyl group is often observed as a shoulder around 320-340 nm.

The substituents on the benzene ring in 2-Bromo-4-chloro-5-methylbenzaldehyde are expected to modulate these transitions as follows:

  • Halogens (Bromo and Chloro): These are auxochromes, possessing lone pairs of electrons that can be delocalized into the π-system of the benzene ring (+M effect) and also exerting an electron-withdrawing inductive effect (-I effect). The mesomeric effect generally dominates, leading to a bathochromic shift of the π→π* bands. The magnitude of the shift depends on the specific halogen and its position relative to the carbonyl group.

  • Methyl Group: This is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron donation destabilizes the ground state more than the excited state, resulting in a smaller energy gap for the π→π* transition and thus a bathochromic shift.

The cumulative effect of these substituents on the λmax of 2-Bromo-4-chloro-5-methylbenzaldehyde will be a composite of these individual contributions.

Comparative Analysis with Structurally Similar Compounds

To predict the UV-Vis absorption maxima of 2-Bromo-4-chloro-5-methylbenzaldehyde, it is instructive to compare the experimentally determined λmax of simpler, related benzaldehydes. The following table summarizes the reported absorption maxima for benzaldehyde and its monosubstituted derivatives in ethanol, a common polar protic solvent.

CompoundSolventλmax (π→π) (nm)λmax (n→π) (nm)Reference
BenzaldehydeEthanol/Water~245~280[1]
4-ChlorobenzaldehydeAcetonitrile~256Not clearly resolved[2]
2-BromobenzaldehydeNot specifiedNot specifiedNot specified[3]
4-MethylbenzaldehydeNot specified~251Not clearly resolved[4]

Analysis of Substituent Effects:

  • 4-Chlorobenzaldehyde: The chloro group at the para position causes a noticeable bathochromic shift compared to benzaldehyde, consistent with its +M effect.

  • 4-Methylbenzaldehyde: The para-methyl group also induces a bathochromic shift, as expected from its electron-donating nature.

Prediction for 2-Bromo-4-chloro-5-methylbenzaldehyde:

Based on the additive effects of the substituents, we can predict the approximate λmax for 2-Bromo-4-chloro-5-methylbenzaldehyde. The presence of two halogen atoms (bromo and chloro) and a methyl group, all of which are expected to cause bathochromic shifts, suggests that the primary π→π* absorption band will be shifted to a longer wavelength compared to benzaldehyde and its monosubstituted derivatives. A reasonable estimate for the main absorption band in a polar solvent like ethanol would be in the range of 260-275 nm . The weaker n→π* transition would likely be observed at a correspondingly longer wavelength, potentially in the 300-330 nm region, although it may be a low-intensity shoulder.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following protocol outlines a robust method for the experimental determination of the UV-Vis absorption maxima of 2-Bromo-4-chloro-5-methylbenzaldehyde.

Materials and Equipment:

  • 2-Bromo-4-chloro-5-methylbenzaldehyde (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 220 nm) and in which the analyte is readily soluble.[5] Ethanol is a good starting point due to its polarity and ability to dissolve a wide range of organic compounds.

  • Preparation of Stock Solution: Accurately weigh a small amount of 2-Bromo-4-chloro-5-methylbenzaldehyde and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference beams of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with the most dilute working solution and then fill it with the same solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the absorption spectrum.

    • Repeat the measurement for the other working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectra.

    • If desired, use the absorbance values and the known concentrations to calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Solvent Select Spectroscopic Grade Solvent Stock Prepare Stock Solution Solvent->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Blank Run Baseline Correction (Blank) Dilutions->Blank Scan Acquire UV-Vis Spectra of Samples Blank->Scan Identify_lambda Identify λmax Scan->Identify_lambda Calc_epsilon Calculate Molar Absorptivity (ε) Identify_lambda->Calc_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

substituent_effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_shift Spectral Shift Br -Br (Bromo) PlusM +M (Mesomeric) Br->PlusM MinusI -I (Inductive) Br->MinusI Cl -Cl (Chloro) Cl->PlusM Cl->MinusI Me -CH3 (Methyl) PlusI +I (Inductive) Me->PlusI Batho Bathochromic Shift (Red Shift) PlusM->Batho PlusI->Batho

Caption: Influence of substituents on the UV-Vis absorption of the benzaldehyde chromophore.

Conclusion

References

  • Synthesis and luminescence properties of substituted benzils. (2023). PMC. [Link]

  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M), resorcinol 3 (10 -3 M) and malononitrile 2 (10 -3 M) in the presence of sucrose (2×10 -4 M) in a mixture of water and ethanol (3:1) as reaction proceeds into a 10 mm light-path cell. (n.d.). ResearchGate. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Semantic Scholar. [Link]

  • LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. (n.d.). ResearchGate. [Link]

  • (a) Ultraviolet‐visible absorption spectra of 4b and p‐chlorobenzaldehyde 5b in acetonitrile. (n.d.). ResearchGate. [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Supporting Information. [Link]

  • 4-Chlorobenzaldehyde. (2018). SIELC Technologies. [Link]

  • Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. [Link]

  • The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of water and ethanol (50 : 50). (n.d.). ResearchGate. [Link]

  • 4- Chlorobenzaldehyde, o-benzoyloxime. (n.d.). NIST WebBook. [Link]

  • Benzaldehyde, 2-bromo-. (n.d.). NIST WebBook. [Link]

  • Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. [Link]

  • ChemComm. (n.d.). RSC Publishing. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. (n.d.). Slideshare. [Link]

  • What is Effect of Solvent on UV Absorption Spectra. (2019). Spectroscopy | Organic Chemistry. [Link]

  • Benzaldehyde, 4-methyl-. (n.d.). NIST WebBook. [Link]

  • 4-Chlorobenzaldehyde. (n.d.). PubChem. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics. [Link]

  • UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. (2025). ResearchGate. [Link]

  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. (2021). Chemistry LibreTexts. [Link]

  • UV/Vis+ Photochemistry Database. (n.d.). science-softCon. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (n.d.). PMC. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Assist. Prof .Tagreed N -A Omar. (n.d.). Presentation. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.